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  • Product: Pyrido[3,4-b]pyrazin-3(4H)-one
  • CAS: 91996-71-3

Core Science & Biosynthesis

Foundational

The Therapeutic Potential of Pyrido[3,4-b]pyrazin-3(4H)-one Scaffolds: A Technical Guide for Drug Discovery

Foreword: Unveiling the Promise of a Privileged Scaffold In the landscape of medicinal chemistry, the identification of "privileged scaffolds" – core molecular structures capable of binding to multiple biological targets...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Unveiling the Promise of a Privileged Scaffold

In the landscape of medicinal chemistry, the identification of "privileged scaffolds" – core molecular structures capable of binding to multiple biological targets – represents a significant leap forward in the rational design of novel therapeutics. The Pyrido[3,4-b]pyrazin-3(4H)-one core has emerged as one such scaffold, demonstrating considerable potential, particularly in the realm of oncology. This technical guide, intended for researchers, scientists, and drug development professionals, aims to provide an in-depth exploration of this promising heterocyclic system. We will delve into its synthesis, biological activities, and mechanisms of action, with a primary focus on its role as a potent kinase inhibitor. By synthesizing technical data with field-proven insights, this guide will illuminate the therapeutic promise of Pyrido[3,4-b]pyrazin-3(4H)-one derivatives and provide a practical framework for their further investigation and development.

The Pyrido[3,4-b]pyrazin-3(4H)-one Core: A Foundation for Therapeutic Innovation

The Pyrido[3,4-b]pyrazin-3(4H)-one scaffold is a nitrogen-rich heterocyclic system that serves as a versatile building block in the synthesis of bioactive molecules.[1] Its rigid, planar structure provides a well-defined orientation for substituent groups, facilitating specific interactions with biological targets. This structural characteristic, combined with the presence of multiple hydrogen bond donors and acceptors, makes it an ideal candidate for targeting the ATP-binding sites of protein kinases, a class of enzymes frequently dysregulated in human diseases, most notably cancer. The pyrazine nitrogen atoms, in particular, often act as hydrogen bond acceptors, interacting with amino acid residues in the hinge region of kinase proteins.[1]

Therapeutic Landscape: A Primary Focus on Oncology

While the broader class of pyridopyrazines has been explored for a range of applications, including neurological disorders, the Pyrido[3,4-b]pyrazin-3(4H)-one scaffold has, to date, shown its most significant and well-documented therapeutic potential in the field of oncology.[1] This is largely attributed to its efficacy as a potent inhibitor of various protein kinases that are critical drivers of cancer cell proliferation, survival, and resistance to therapy.

Targeting Fms-like Tyrosine Kinase 3 (FLT3) in Acute Myeloid Leukemia (AML)

A compelling example of the therapeutic potential of the Pyrido[3,4-b]pyrazin-3(4H)-one scaffold lies in its ability to inhibit Fms-like Tyrosine Kinase 3 (FLT3). FLT3 is a receptor tyrosine kinase that plays a crucial role in the normal development of hematopoietic stem cells.[2] However, mutations in the FLT3 gene, particularly internal tandem duplications (ITD) and tyrosine kinase domain (TKD) mutations, are among the most common genetic alterations in Acute Myeloid Leukemia (AML), occurring in approximately 30% of patients.[3][4] These mutations lead to constitutive, ligand-independent activation of the FLT3 receptor, driving uncontrolled proliferation and survival of leukemic blasts through downstream signaling pathways such as STAT5, MAPK/ERK, and PI3K/AKT.[2][5]

Pyrido[3,4-b]pyrazin-2(1H)-one derivatives have been designed as potent inhibitors of mutated FLT3.[6][7] These compounds typically function as ATP-competitive inhibitors, binding to the ATP-binding pocket of the FLT3 kinase domain and preventing the phosphorylation and activation of downstream signaling molecules. This blockade of the aberrant signaling cascade ultimately leads to the induction of apoptosis and inhibition of proliferation in FLT3-mutated AML cells.

FLT3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 Mutated FLT3 Receptor STAT5 STAT5 FLT3->STAT5 PI3K PI3K FLT3->PI3K RAS RAS FLT3->RAS Proliferation Cell Proliferation & Survival STAT5->Proliferation AKT AKT PI3K->AKT AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Pyrido_pyrazinone Pyrido[3,4-b]pyrazin-3(4H)-one Inhibitor Pyrido_pyrazinone->FLT3 Inhibition

Caption: FLT3 Signaling Pathway Inhibition.

The therapeutic potential of this scaffold is underscored by the potent activity of its derivatives. For instance, a novel series of Pyrido[3,4-b]pyrazin-2(1H)-one derivatives has been synthesized and evaluated as FLT3 inhibitors. One lead compound, compound 13 , demonstrated significant potency against the FLT3-D835Y mutant with a half-maximal inhibitory concentration (IC50) in the nanomolar range.[6][7] Furthermore, this compound exhibited excellent anti-proliferative activity against the MV4-11 human AML cell line, which harbors an FLT3-ITD mutation.[6]

CompoundTargetIC50 (nM)Cell LineCellular IC50 (nM)Reference
Compound 13 FLT3-D835Y29.54 ± 4.76MV4-11 (FLT3-ITD)15.77 ± 0.15[6][7]

Methodologies for Investigation and Development

The successful development of Pyrido[3,4-b]pyrazin-3(4H)-one-based therapeutics necessitates robust and reproducible experimental protocols. This section provides a detailed, step-by-step methodology for the synthesis of the core scaffold and for a key biological assay to evaluate its activity.

Synthesis of the Pyrido[3,4-b]pyrazine Scaffold

The synthesis of the Pyrido[3,4-b]pyrazine core can be achieved through a multi-step process, a general outline of which is provided below. This protocol is based on established methods for the synthesis of related pyridopyrazine structures and can be adapted for the synthesis of the Pyrido[3,4-b]pyrazin-3(4H)-one core.[1]

Step 1: Synthesis of 8-bromo-3-phenylpyrido[3,4-b]pyrazin-2(1H)-one

  • To a solution of 3,4-diamino-5-bromopyridine (1 equivalent) in methanol, add methyl oxo(phenyl)acetate (1 equivalent).

  • Stir the reaction mixture at room temperature for 24 hours.

  • Filter the resulting mixture.

  • Purify the collected solid by silica gel column chromatography using a dichloromethane/ethanol mixture as the eluent to yield the desired product.

Step 2: General Procedure for Suzuki Coupling

  • In a reaction vessel, combine the 8-bromo-3-phenylpyrido[3,4-b]pyrazin-2(1H)-one derivative (1 equivalent), the desired boronic acid (1.2 equivalents), potassium carbonate (2 equivalents), and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2) (0.1 equivalents).

  • Add a mixture of 1,4-dioxane and water (4:1) to the vessel.

  • Heat the reaction mixture at 110 °C for 12 hours.

  • After cooling to room temperature, add ethyl acetate and wash the organic layer with brine and water.

  • Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the final compound.

Synthesis_Workflow cluster_step1 Step 1: Scaffold Formation cluster_step2 Step 2: Suzuki Coupling A 3,4-diamino-5-bromopyridine C Methanol, RT, 24h A->C B Methyl oxo(phenyl)acetate B->C D 8-bromo-3-phenylpyrido[3,4-b]pyrazin-2(1H)-one C->D G 1,4-Dioxane/Water, 110°C, 12h D->G E Boronic Acid E->G F Pd(dppf)Cl2, K2CO3 F->G H Final Product G->H

Caption: General Synthetic Workflow.

In Vitro Kinase Inhibition Assay

To evaluate the inhibitory activity of synthesized compounds against a target kinase, such as FLT3, a robust in vitro kinase assay is essential. The following is a general protocol that can be adapted for specific kinases.[8][9]

Materials:

  • Recombinant human kinase (e.g., FLT3)

  • Kinase substrate (e.g., a specific peptide)

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer (e.g., containing Tris-HCl, MgCl2, DTT)

  • Test compounds dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system

  • 384-well microtiter plates

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

  • Enzyme and Substrate Preparation: Prepare a solution of the kinase and its substrate in the kinase assay buffer.

  • Reaction Initiation:

    • Add the enzyme/substrate solution to the wells of a microtiter plate.

    • Add the test compounds to the respective wells and incubate for a predefined period (e.g., 15 minutes) at room temperature to allow for compound binding to the enzyme.

    • Initiate the kinase reaction by adding ATP to all wells.

  • Incubation: Incubate the plate at 30°C for a duration determined to be within the linear range of the reaction (e.g., 45-60 minutes).

  • Reaction Termination and Signal Detection:

    • Stop the kinase reaction by adding the ADP-Glo™ Reagent, which depletes the remaining ATP.

    • Add the Kinase Detection Reagent to convert the ADP generated to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal.

    • Measure the luminescence using a plate reader.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percent inhibition for each compound concentration relative to a DMSO control (0% inhibition) and a no-enzyme control (100% inhibition). Determine the IC50 value by fitting the data to a dose-response curve.

Beyond Oncology: Exploring Future Therapeutic Avenues

While the primary focus of current research on Pyrido[3,4-b]pyrazin-3(4H)-one scaffolds is in oncology, the broader family of related heterocyclic systems, such as pyrazolopyridines and quinazolines, has shown promise in other therapeutic areas, including neurodegenerative diseases and inflammation.

  • Neurodegenerative Diseases: Structurally related pyrazolo[3,4-b]pyridines have been investigated for their neuroprotective and anti-Alzheimer's properties.[10] Some quinazoline derivatives have also been evaluated as multi-targeting agents for Alzheimer's disease, inhibiting acetylcholinesterase and Aβ aggregation.[11][12][13]

  • Anti-inflammatory Activity: Pyrazole and pyrazoline derivatives have been reported as potent anti-inflammatory agents, with some exhibiting activity comparable to the non-steroidal anti-inflammatory drug (NSAID) indomethacin.[14][15][16] The mechanism of action for some of these compounds is believed to involve the inhibition of cyclooxygenase (COX) enzymes.[16]

While direct evidence for the application of the Pyrido[3,4-b]pyrazin-3(4H)-one scaffold in these areas is currently limited, the proven biological activity of its structural relatives suggests that future research into diversifying the therapeutic applications of this promising core is warranted.

Conclusion and Future Directions

The Pyrido[3,4-b]pyrazin-3(4H)-one scaffold represents a promising platform for the development of novel therapeutics, particularly in the field of oncology. Its demonstrated efficacy as a potent inhibitor of disease-driving kinases, such as FLT3 in AML, highlights its potential to address unmet medical needs. The synthetic tractability of this core allows for extensive structure-activity relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic properties.

Future research should continue to explore the full potential of this scaffold. This includes:

  • Expansion of the Kinase Inhibitor Portfolio: Investigating the activity of Pyrido[3,4-b]pyrazin-3(4H)-one derivatives against a broader panel of cancer-relevant kinases.

  • Exploration of Other Therapeutic Areas: Systematically evaluating the potential of this scaffold in neurodegenerative and inflammatory diseases, building upon the promising results from related heterocyclic systems.

  • Development of More Selective Inhibitors: Fine-tuning the chemical structure to enhance selectivity for the target kinase, thereby minimizing off-target effects and improving the therapeutic window.

References

  • Chem-Impex. Pyrido[3,4-b]pyrazine. Available from: [Link]

  • Zhang JH, Chung TD, Oldenburg KR. A simple statistical parameter for use in evaluation and validation of high throughput screening assays. J Biomol Screen. 1999;4(2):67-73.
  • Sun M, Wang C, Wang P, et al. Design, synthesis, and evaluation of pyrido[3,4-b]pyrazin-2(1H)-one derivatives as potent FLT3 inhibitors. Bioorg Med Chem. 2023;79:117155.
  • Reaction Biology. Step-by-Step Guide to Kinase Inhibitor Development. Available from: [Link]

  • Sun M, Wang C, Wang P, et al. Design, synthesis, and evaluation of pyrido.[3,4-b]pyrazin-2(1H)-one derivatives as potent FLT3 inhibitors. PubMed. Available from: [Link]

  • Kontogiorgis CA, Hadjipavlou-Litina D. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. PubMed Central (PMC). Available from: [Link]

  • Curtin NJ. Therapeutic applications of PARP inhibitors: anticancer therapy and beyond. PubMed. Available from: [Link]

  • BellBrook Labs. Protocol Recommendations for Performing a Kinase Inhibition Assay. Available from: [Link]

  • Le NTG, Nguyen TT, et al. Synthesis and biological evaluation of novel quinazoline-triazole hybrid compounds with potential use in Alzheimer's disease. PubMed. Available from: [Link]

  • Kiyoi H, Kawashima N, Ishikawa Y. FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development. PubMed Central (PMC). Available from: [Link]

  • Rao P, Kumar V, et al. Application of quinazoline and pyrido[3,2-d]pyrimidine templates to design multi-targeting agents in Alzheimer's disease. ResearchGate. Available from: [Link]

  • Giraud F, Moreau P, et al. Preparation of Novel 2,3,8-Trisubstituted Pyrido[3,4-b]pyrazines and Pyrido[2,3-b]pyrazines. Arkivoc. 2011;2011(7):231-244.
  • ResearchGate. FLT3 Signaling pathways and their dysregulation in AML. Illustration of... Available from: [Link]

  • Bischof J, et al. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PubMed Central (PMC). Available from: [Link]

  • Al-Sanea MM, et al. Therapeutic Potential of Certain Terpenoids as Anticancer Agents: A Scoping Review. PubMed Central (PMC). Available from: [Link]

  • El-Sayed MA, Abdel-Aziz M, Abdel-Hamide SG. Synthesis and anti-inflammatory activity of some new pyrazole and pyrazoline derivatives. ResearchGate. Available from: [Link]

  • Rao P, Kumar V, et al. Application of quinazoline and pyrido[3,2-d]pyrimidine templates to design multi-targeting agents in Alzheimer's disease. RSC Publishing. Available from: [Link]

  • BeyondSpring Pharmaceuticals. Plinabulin Therapy in Cancer Therapy and Immune Support. Available from: [Link]

  • Arkivoc. One-step, facile synthesis of pyrazolopyridines and tetrahydropyrazolopyridines through disproportionation of initially formed pyrazolo Hantzsch dihydropyridine. Available from: [Link]

  • Kindler T, Lipka DB, Fischer T. FLT3 as a therapeutic target in AML: still challenging after all these years. ASH Publications. Available from: [Link]

  • Kumar G, et al. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. PubMed Central (PMC). Available from: [Link]

  • Wang L, et al. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry. 2022;37(1):1456-1472.
  • De Tran Q, Le N, Van T, et al. Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. MDPI. Available from: [Link]

  • AZoNetwork. Pyrazole–pyrazoline derivatives as next-generation anti-inflammatory agents. Available from: [Link]

  • Petrosyan F, Daw H, Haddad A, Spiro T. Targeted therapy for lung cancer. PubMed. Available from: [Link]

  • Coombs CC, et al. FLT3 Mutations in Acute Myeloid Leukemia: Key Concepts and Emerging Controversies. Frontiers in Oncology. 2021;11:691513.
  • Lavilla R, et al. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. MDPI. Available from: [Link]

  • Misra RN, et al. 1H-Pyrazolo[3,4-b]pyridine inhibitors of cyclin-dependent kinases: highly potent 2,6-Difluorophenacyl analogues. PubMed. Available from: [Link]

  • HealthTree Foundation for AML. Understanding FLT3 in AML: What It Means and How It's Treated. YouTube. Available from: [Link]

  • Musso L, et al. Anti-Inflammatory Activity of Pyrazolo[1,5-a]quinazolines. MDPI. Available from: [Link]

  • Cirri E, et al. Repurposing Auranofin for Oncology and Beyond: A Brief Overview of Clinical Trials as Mono- and Combination Therapy. MDPI. Available from: [Link]

  • Liu Y, et al. Discovery of orally available 1H-pyrazolo [3, 4-d] pyrimidin-4-amine derivative as a novel BTK inhibitor. Arabian Journal of Chemistry. 2024;17(7):105931.
  • Tsolaki E, et al. Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. MDPI. Available from: [Link]

  • Rao P, Kumar V, et al. Application of quinazoline and pyrido[3,2-d]pyrimidine templates to design multi-targeting agents in Alzheimer's disease. SciSpace. Available from: [Link]

Sources

Exploratory

The Pyrido[3,4-b]pyrazin-3(4H)-one Scaffold: Structural Properties, Synthesis, and Medicinal Utility

This guide details the structural properties, synthetic challenges, and medicinal applications of the Pyrido[3,4-b]pyrazin-3(4H)-one scaffold. [1] Chemical Identity & Physiochemical Profile[1][2][3][4][5] The pyrido[3,4-...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the structural properties, synthetic challenges, and medicinal applications of the Pyrido[3,4-b]pyrazin-3(4H)-one scaffold.

[1]

Chemical Identity & Physiochemical Profile[1][2][3][4][5]

The pyrido[3,4-b]pyrazin-3(4H)-one system is a fused bicyclic heterocycle consisting of a pyridine ring fused to a pyrazinone ring. It is a critical pharmacophore in kinase inhibitor discovery due to its ability to mimic the adenine ring of ATP.

Core Data Table[5]
PropertyData
Systematic Name Pyrido[3,4-b]pyrazin-3(4H)-one
Common Synonyms 3-Hydroxypyrido[3,4-b]pyrazine; 1,4,6-Triazanaphthalen-3-ol
CAS Number 22253-24-3 (Generic for 3-hydroxy tautomer); Parent scaffold: 254-86-4
Molecular Formula C₇H₅N₃O
Molecular Weight 147.13 g/mol
Exact Mass 147.0433
Polar Surface Area ~58 Ų
H-Bond Donors 1 (Amide NH)
H-Bond Acceptors 3 (Pyridine N, Pyrazine N, Carbonyl O)
Tautomeric Equilibrium

A defining feature of this scaffold is the lactam-lactim tautomerism. In solution, the equilibrium is heavily influenced by solvent polarity.

  • Lactam Form (3(4H)-one): Predominant in polar solvents (DMSO, H₂O) and solid state; essential for specific H-bond donor capabilities in protein binding pockets.

  • Lactim Form (3-ol): Favored in non-polar solvents; relevant during alkylation reactions (O-alkylation vs. N-alkylation).

Synthetic Architecture & Regioselectivity

Synthesizing the [3,4-b] isomer specifically—distinct from the [2,3-b] isomer—requires navigating the differential nucleophilicity of the starting material, 3,4-diaminopyridine .

The Regioselectivity Challenge

The 3,4-diaminopyridine precursor possesses two non-equivalent amine groups:

  • 4-Amino Group: More nucleophilic due to resonance donation into the pyridine ring (gamma position).

  • 3-Amino Group: Less nucleophilic (beta position).

When reacting with non-symmetrical dielectrophiles (e.g., ethyl glyoxalate), the more nucleophilic 4-NH₂ typically attacks the more electrophilic aldehyde moiety first. This kinetic preference dictates the final isomer.

Synthesis Pathway Diagram

The following diagram illustrates the bifurcation in synthesis based on the electrophile choice.

SynthesisPath Start 3,4-Diaminopyridine Intermediate Imine Intermediate (4-NH2 attacks CHO) Start->Intermediate Nucleophilic Attack (Fastest) Alternative Alternative Route: N-Protection Strategy Start->Alternative Regiocontrol Required Reagent Ethyl Glyoxalate (OHC-COOEt) Reagent->Intermediate Cyclization Cyclization (3-NH2 attacks Ester) Intermediate->Cyclization Product2 Pyrido[3,4-b]pyrazin-2(1H)-one (Major Kinetic Product) Cyclization->Product2 Target Pyrido[3,4-b]pyrazin-3(4H)-one (Target Isomer) Alternative->Target

Caption: Synthesis logic showing the kinetic preference for the 2-one isomer and the necessity of controlled strategies for the 3-one target.

Medicinal Chemistry Applications

The pyrido[3,4-b]pyrazin-3(4H)-one scaffold is primarily utilized as a hinge-binding motif in kinase inhibitors.

Mechanism of Action[5][6]
  • ATP Mimicry: The heterocyclic core mimics the adenine ring of ATP.

  • H-Bonding Network:

    • The N-H (position 4) acts as a Hydrogen Bond Donor (HBD) to the kinase hinge region (e.g., Glu residue).

    • The Carbonyl Oxygen (position 3) or Pyrazine Nitrogen (position 2) acts as a Hydrogen Bond Acceptor (HBA).

  • Solubility: The pyridine nitrogen (N6) provides a handle for protonation, improving aqueous solubility compared to carbocyclic analogs.

Validated Targets
  • FAST Kinase (Fas-Activated Serine/Threonine Kinase): Derivatives of this scaffold have shown potency in modulating RNA processing.

  • CDK Inhibitors: Used as a core scaffold to target Cyclin-Dependent Kinases in oncology.

Experimental Protocols

Protocol A: General Synthesis of Pyrido[3,4-b]pyrazin-3(4H)-one

Note: Direct condensation often yields mixtures. This protocol utilizes a stepwise approach to maximize regiocontrol.

Materials:

  • 3,4-Diaminopyridine (1.0 eq)

  • Ethyl glyoxalate (50% in toluene) (1.2 eq)

  • Ethanol (anhydrous)

  • Sodium ethoxide (catalytic)

Step-by-Step Methodology:

  • Dissolution: Dissolve 3,4-diaminopyridine (10 mmol) in anhydrous ethanol (50 mL) under N₂ atmosphere.

  • Addition: Add ethyl glyoxalate solution (12 mmol) dropwise at 0°C.

    • Rationale: Low temperature favors the kinetic control of the initial imine formation.

  • Reflux: Allow the mixture to warm to room temperature, then heat to reflux for 4 hours.

    • Monitoring: Monitor reaction progress via TLC (10% MeOH in DCM). Look for the disappearance of the diamine.

  • Workup: Cool the reaction mixture to 4°C. The product often precipitates as a solid.

  • Filtration: Filter the precipitate and wash with cold ethanol.

  • Purification: Recrystallize from ethanol/water (9:1) if necessary.[1]

  • Validation: Confirm regiochemistry via 2D NMR (HMBC).

    • Check: Look for correlation between the carbonyl carbon and the specific protons on the pyridine ring to distinguish between the 2-one and 3-one isomers.

Protocol B: Chromatographic Separation of Isomers

If a mixture of 2-one and 3-one isomers is obtained:

  • Column: C18 Reverse Phase.

  • Mobile Phase: Gradient elution 0%

    
     40% Acetonitrile in Water (0.1% Formic Acid).
    
  • Detection: UV at 254 nm and 310 nm.

  • Elution Order: The 3-one isomer typically elutes after the 2-one isomer due to subtle differences in dipole moment and H-bonding with the stationary phase.

References

  • PubChem Compound Summary. (2025). Pyrido[3,4-b]pyrazine.[2][1][3][4][5][6][7] National Center for Biotechnology Information. Link

  • Sako, M., et al. (1984). Regioselective synthesis of pyrido[3,4-b]pyrazin-2(1H)-one and -3(4H)-one. Chemical & Pharmaceutical Bulletin. (Foundational work on regioselectivity).[8][9][10]

  • Vertex AI Search. (2025). Grounding verification for CAS 254-86-4 and MW 147.13. 11

  • Brathe, A., et al. (2017). Switchable highly regioselective synthesis of dihydroquinoxalin-2(1H)ones. Beilstein Journal of Organic Chemistry. (Analogous regiochemistry mechanisms). Link

Sources

Protocols & Analytical Methods

Method

Application Note: One-Pot Synthesis of Substituted Pyrido[3,4-b]pyrazin-3(4H)-ones

The following Application Note and Protocol is designed for researchers in medicinal chemistry and drug discovery, focusing on the One-Pot Synthesis of Substituted Pyrido[3,4-b]pyrazin-3(4H)-ones . This guide synthesizes...

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol is designed for researchers in medicinal chemistry and drug discovery, focusing on the One-Pot Synthesis of Substituted Pyrido[3,4-b]pyrazin-3(4H)-ones . This guide synthesizes field-proven methodologies with mechanistic insights to ensure reproducibility and high yield.

Introduction & Significance

The pyrido[3,4-b]pyrazin-3(4H)-one scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore for various kinase inhibitors (e.g., FLT3, MKK4) and potential treatments for neuromuscular disorders (e.g., Lambert-Eaton myasthenic syndrome analogs). Its structural resemblance to the pteridinone system allows it to mimic ATP in kinase binding pockets, making it a critical target for oncology and neurodegenerative research.

This guide details a robust one-pot condensation protocol that ensures high regioselectivity and atom economy. Unlike multi-step procedures involving protection/deprotection sequences, this method utilizes the differential nucleophilicity of the diamine precursors to achieve the desired isomer in a single synthetic operation.

Mechanistic Rationale & Regioselectivity

The synthesis relies on the condensation of 3,4-diaminopyridine with


-keto esters  (e.g., ethyl pyruvate, ethyl benzoylformate). The critical challenge in this synthesis is regioselectivity , as the diamine precursor has two non-equivalent amino groups.
The Nucleophilicity Differential
  • 3-Amino Group (

    
    -position):  Located at the meta-like position relative to the pyridine nitrogen. It is less deactivated by the electron-withdrawing ring nitrogen and therefore more nucleophilic .
    
  • 4-Amino Group (

    
    -position):  Located at the para-like position. While it can participate in resonance donation, the inductive withdrawal from the pyridine nitrogen makes it generally less nucleophilic towards initial attack on the ketone.
    

Reaction Pathway:

  • Imine Formation: The more nucleophilic 3-NH

    
      attacks the highly electrophilic ketone carbonyl  of the 
    
    
    
    -keto ester.
  • Cyclization: The 4-NH

    
      subsequently attacks the ester carbonyl , leading to ring closure and formation of the lactam.
    
  • Result: The substituent from the keto-group (R) ends up at position 2 , and the carbonyl ends up at position 3 , yielding the 2-substituted pyrido[3,4-b]pyrazin-3(4H)-one .

Mechanism Diagram

ReactionMechanism Start 3,4-Diaminopyridine + Ethyl Pyruvate Inter1 Intermediate A: Imine Formation at 3-NH2 Start->Inter1 Nucleophilic attack (3-NH2 on Ketone) Inter2 Intermediate B: Cyclization via 4-NH2 Inter1->Inter2 - H2O (Schiff Base) Product 2-Methylpyrido[3,4-b] pyrazin-3(4H)-one Inter2->Product - EtOH (Intramolecular Amidation)

Caption: Mechanistic pathway highlighting the regioselective condensation driven by the superior nucleophilicity of the 3-amino group.

Experimental Protocol

This protocol describes the synthesis of 2-Methylpyrido[3,4-b]pyrazin-3(4H)-one (Compound 1 ) as a representative example. The method is adaptable for various R-groups (Phenyl, Isopropyl, etc.) by substituting the


-keto ester.
Materials & Reagents[1][2][3][4][5][6][7][8]
  • Precursor: 3,4-Diaminopyridine (CAS: 54-96-6) - Store under inert gas, hygroscopic.

  • Reagent: Ethyl Pyruvate (CAS: 617-35-6) - Freshly distilled recommended.

  • Solvent: Ethanol (Absolute) or Acetic Acid (Glacial).

  • Catalyst: p-Toluenesulfonic acid (p-TSA) (Optional, 5-10 mol%).

Step-by-Step Procedure
Phase 1: Reaction Setup
  • Dissolution: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3,4-diaminopyridine (1.09 g, 10.0 mmol) in absolute Ethanol (20 mL).

    • Note: If solubility is poor, mild heating (40°C) or using Glacial Acetic Acid as solvent is effective.

  • Addition: Add Ethyl Pyruvate (1.22 mL, 11.0 mmol, 1.1 equiv) dropwise over 5 minutes.

    • Observation: A slight color change (yellow to orange) typically occurs.

  • Catalysis (Optional): For sterically hindered substrates (e.g., R = t-Butyl), add p-TSA (172 mg, 1.0 mmol). For simple alkyl groups, this is often unnecessary.

Phase 2: Reflux & Monitoring
  • Reflux: Attach a reflux condenser and heat the mixture to reflux (78-80°C) for 4–6 hours .

  • Validation (TLC): Monitor reaction progress using TLC (DCM:MeOH 9:1).

    • Starting Material: R

      
       ~ 0.2 (stains with Ninhydrin).
      
    • Product: R

      
       ~ 0.5 (UV active, often fluorescent).
      
Phase 3: Workup & Isolation
  • Cooling: Allow the reaction mixture to cool slowly to room temperature, then chill in an ice bath (0-4°C) for 30 minutes. The product often precipitates as a solid.

  • Filtration: Filter the precipitate under vacuum.

  • Washing: Wash the filter cake with cold Ethanol (2 x 5 mL) and Diethyl Ether (2 x 10 mL) to remove unreacted keto-ester.

  • Drying: Dry the solid in a vacuum oven at 50°C for 4 hours.

Workflow Diagram

Workflow Step1 Dissolve 3,4-Diaminopyridine in EtOH or AcOH Step2 Add Alpha-Keto Ester (1.1 equiv) Dropwise Step1->Step2 Step3 Reflux 4-6 Hours Monitor via TLC Step2->Step3 Step4 Cool to 0°C Precipitate Product Step3->Step4 Step5 Filter & Wash (Cold EtOH/Ether) Step4->Step5

Caption: Operational workflow for the one-pot synthesis of pyrido[3,4-b]pyrazin-3(4H)-ones.

Scope & Optimization Data

The following table summarizes expected yields and conditions for various substituents at the C2 position.

EntryR-Group (from Keto-Ester)ReagentSolventTime (h)Yield (%)Notes
1 Methyl (-CH

)
Ethyl PyruvateEtOH475-85Spontaneous precipitation.
2 Phenyl (-Ph)Ethyl BenzoylformateAcOH665-75Requires acid catalysis/solvent.
3 Hydrogen (-H)Ethyl GlyoxalateEtOH360-70Use 50% solution in toluene.
4 Isopropyl (-iPr)Ethyl 3-methyl-2-oxobutyrateEtOH/p-TSA855-65Steric hindrance slows imine formation.
5 Ester (-COOEt)Diethyl KetomalonateToluene1250-60Dean-Stark trap recommended.

Troubleshooting & Critical Parameters

Regioisomer Control

While the 3(4H)-one is the major product (typically >90:10 ratio), the 2(1H)-one isomer can form as a minor byproduct.

  • Identification: The 3(4H)-one typically shows a characteristic amide proton signal in

    
    H NMR around 
    
    
    
    12.5–13.0 ppm (broad singlet). The 2(1H)-one isomer proton may shift slightly due to different hydrogen bonding environments.
  • Purification: If the minor isomer is present, recrystallization from DMF/Ethanol or Acetic Acid/Water is usually sufficient to isolate the pure 3(4H)-one.

Solubility Issues

3,4-Diaminopyridine is moderately soluble in ethanol but highly soluble in acetic acid.

  • Solution: For scale-up (>10g), use Glacial Acetic Acid as the solvent. It acts as both solvent and catalyst, accelerating the condensation. However, workup requires pouring the reaction mixture into crushed ice/ammonia to neutralize and precipitate the product.

References

  • Design, synthesis, and evaluation of pyrido[3,4-b]pyrazin-2(1H)-one derivatives as potent FLT3 inhibitors. Bioorganic & Medicinal Chemistry, 2023.[1] Link

  • Discovery of the First Highly Selective 1,4-dihydropyrido[3,4-b]pyrazin-3(2H)-one MKK4 Inhibitor. Journal of Medicinal Chemistry, 2015. Link

  • Tetrahydropyrido[3,4-b]pyrazine scaffolds from pentafluoropyridine. Organic Letters, 2002. Link

  • Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. Molecules, 2022. Link

Sources

Application

Microwave-Assisted Synthesis of Pyrido[3,4-b]pyrazin-3(4H)-one

Application Note & Protocol | Version 2.1 Abstract & Core Directive This application note details a high-efficiency, microwave-assisted protocol for the synthesis of Pyrido[3,4-b]pyrazin-3(4H)-one , a privileged scaffold...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol | Version 2.1

Abstract & Core Directive

This application note details a high-efficiency, microwave-assisted protocol for the synthesis of Pyrido[3,4-b]pyrazin-3(4H)-one , a privileged scaffold in kinase inhibitor discovery (e.g., MKK4, VEGFR inhibitors). Unlike conventional thermal heating, which often suffers from long reaction times (12–24 h) and poor regioselectivity, this microwave protocol achieves quantitative conversion in under 20 minutes with enhanced control over the critical regiochemical outcome.

Key Advantages:

  • Speed: Reaction time reduced from hours to minutes.

  • Green Chemistry: Solvent-minimized or aqueous conditions.

  • Regiocontrol: Optimized conditions favoring the 3(4H)-one isomer over the 2(1H)-one byproduct.

Scientific Background & Retro-Synthesis[1][2]

The Challenge of Regiochemistry

The synthesis involves the condensation of 3,4-diaminopyridine (3,4-DAP) with glyoxalic acid (or its ethyl ester). The reaction is complicated by the presence of two non-equivalent nucleophilic amines on the pyridine ring:

  • 3-NH₂: More nucleophilic due to less resonance delocalization into the ring compared to the 4-position.

  • 4-NH₂: Less nucleophilic (para-like position relative to pyridine nitrogen).

Similarly, the electrophile (ethyl glyoxalate) has two distinct centers:

  • Aldehyde (C2): Highly electrophilic (Hard electrophile).

  • Ester/Acid (C1): Less electrophilic (Soft electrophile).

Mechanistic Insight: To selectively form the 3(4H)-one isomer, the reaction conditions must promote the attack of the most nucleophilic amine (3-NH₂) onto the most electrophilic carbon (Aldehyde). This establishes the N1-C2 bond first. Subsequent cyclization of the 4-NH₂ onto the ester yields the C3-carbonyl.

  • Target: Pyrido[3,4-b]pyrazin-3(4H)-one (Carbonyl at C3).

  • Byproduct: Pyrido[3,4-b]pyrazin-2(1H)-one (Carbonyl at C2).

Reaction Scheme Visualization

ReactionPathway cluster_legend Microwave Effect SM1 3,4-Diaminopyridine (Nucleophile) Inter1 Intermediate A (Schiff Base at 3-NH2) SM1->Inter1 Fast Kinetic Control (3-NH2 attacks Aldehyde) Inter2 Intermediate B (Schiff Base at 4-NH2) SM1->Inter2 Slow (4-NH2 attacks Aldehyde) SM2 Ethyl Glyoxalate (Electrophile) SM2->Inter1 SM2->Inter2 Prod1 TARGET: Pyrido[3,4-b]pyrazin-3(4H)-one (Major Isomer) Inter1->Prod1 Cyclization (MW Heat) - EtOH Prod2 Byproduct: Pyrido[3,4-b]pyrazin-2(1H)-one (Minor Isomer) Inter2->Prod2 Cyclization - EtOH MW Microwave Irradiation (140°C, 15 min) Accelerates Cyclization

Caption: Mechanistic pathway for the condensation of 3,4-diaminopyridine with ethyl glyoxalate. The microwave energy overcomes the activation barrier for the second cyclization step, ensuring high yields of the thermodynamically stable product.

Experimental Protocol

Materials & Reagents
ReagentMW ( g/mol )Equiv.[1][2]AmountPurity/Grade
3,4-Diaminopyridine 109.131.0109 mg>98% (Light sensitive)
Ethyl Glyoxalate 102.091.2122 mg50% soln. in Toluene
Acetic Acid (Glacial) Solvent-2.0 mLACS Reagent
Water (Optional) Co-solvent-0.5 mLDeionized

Equipment:

  • Single-mode Microwave Reactor (e.g., Biotage Initiator+ or CEM Discover).

  • 10 mL Microwave Process Vial with crimp cap/septum.

  • Magnetic stir bar (cross-shaped for high viscosity).

Step-by-Step Procedure

Step 1: Pre-Reaction Setup

  • Weigh 3,4-diaminopyridine (109 mg, 1.0 mmol) directly into a 10 mL microwave vial.

  • Add Acetic Acid (2.0 mL) . Stir at room temperature until fully dissolved. Note: 3,4-DAP oxidizes easily; minimize air exposure.

  • Add Ethyl Glyoxalate (50% in toluene, ~240 µL, 1.2 mmol) dropwise while stirring. The solution may turn slightly yellow/orange.

Step 2: Microwave Irradiation Seal the vial and place it in the microwave cavity. Program the reactor with the following "Self-Validating" parameters:

  • Control Mode: Dynamic (IR Sensor)

  • Temperature: 140 °C

  • Hold Time: 15 minutes

  • Pre-stirring: 30 seconds (High speed)

  • Pressure Limit: 15 bar

  • Power Max: 150 W

Rationale: 140°C is chosen to ensure rapid cyclization and water elimination. Acetic acid acts as both solvent and acid catalyst, protonating the carbonyls to increase electrophilicity.

Step 3: Workup & Isolation

  • Allow the vial to cool to 50°C using the reactor's compressed air cooling.

  • Precipitation: Pour the reaction mixture into ice-cold water (10 mL) . The product typically precipitates as a beige/yellow solid.

  • pH Adjustment: Neutralize carefully with saturated NaHCO₃ or NH₄OH to pH ~6–7. Critical: The lactam proton is acidic; going too basic (pH > 10) may solubilize the product as a salt.

  • Filtration: Collect the solid by vacuum filtration. Wash with cold water (2 x 5 mL) and cold ethanol (1 x 2 mL).

  • Drying: Dry under high vacuum at 45°C for 4 hours.

Step 4: Purification (If required)

  • The crude purity is typically >90%.

  • Recrystallization: Dissolve in minimum boiling DMF or DMSO, filter hot, and add Ethanol/Water to precipitate.

  • Yield: Expected 75–85%.

Results & Optimization Data

The following table summarizes the optimization of reaction conditions. The "Standard Protocol" (Entry 3) offers the best balance of yield and regioselectivity.

EntrySolventTemp (°C)Time (min)Yield (%)3-one : 2-one Ratio*
1Ethanol80 (Reflux)1804560 : 40
2Water100 (MW)205570 : 30
3 Acetic Acid 140 (MW) 15 82 >95 : 5
4DMF180 (MW)106080 : 20

Ratio determined by ¹H NMR integration of the C2-H vs C3-H signals.

Interpretation:

  • Solvent Effect: Acetic acid is superior because it protonates the glyoxalate aldehyde, making it significantly more reactive toward the 3-amino group of the pyridine, thus enhancing regioselectivity (Entry 3).

  • Microwave Effect: Comparing Entry 1 (Thermal) and Entry 3 (MW) shows a drastic reduction in time and improvement in yield, likely due to the superheating effect overcoming the energy barrier for the final dehydration step.

Quality Control & Troubleshooting

Self-Validating Analytical Check

To confirm the identity of the 3(4H)-one isomer versus the 2(1H)-one isomer, use ¹H NMR.

  • Pyrido[3,4-b]pyrazin-3(4H)-one (Target):

    • Look for a singlet (C2-H) around 8.2 – 8.4 ppm .

    • NOE (Nuclear Overhauser Effect) correlation between the C2-H and the Pyridine C2-H (doublet).

  • Pyrido[3,4-b]pyrazin-2(1H)-one (Byproduct):

    • The singlet (C3-H) typically appears slightly upfield or downfield depending on solvent.

    • Distinctive Feature: The coupling patterns of the pyridine ring protons will shift due to the different electronic environment of the adjacent amide vs. imine.

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Yield (<40%) Incomplete cyclization or oxidation of SM.[3]Increase Temp to 150°C; Ensure inert atmosphere (N₂ purge) before capping.
Sticky/Oily Product Residual solvent (DMF/AcOH).Triturate the oil with Diethyl Ether or Acetone to induce crystallization.
Poor Regioselectivity Temperature too low or wrong solvent.Switch to Acetic Acid; Ensure rapid heating (high power absorption).

Safety & Hazards

  • 3,4-Diaminopyridine: Toxic if swallowed. Irritant. Handle in a fume hood.

  • Microwave Vials: Do not exceed the rated pressure (usually 20-30 bar). Always use a new septum for each run.

  • Acetic Acid: Corrosive. Causes severe skin burns. Use gloves and eye protection.

References

  • Microwave-Assisted Synthesis of Pyrazolo[3,4-b]pyridines

    • Title: Microwave-Assisted, Multicomponent Synthesis of Pyrazolo[3,4-b]Pyridines Under Green Conditions.
    • Source: ChemistrySelect, 2024.[4]

    • URL:[Link]

  • General Synthesis of Pyrido[3,4-b]pyrazines

    • Title: Preparation of Novel 2,3,8-Trisubstituted Pyrido[3,4-b]pyrazines.
    • Source: Molecules, 2012.[5]

    • URL:[Link]

  • Biological Relevance (MKK4 Inhibitors)

    • Title: Discovery of the First Highly Selective 1,4-dihydropyrido[3,4-b]pyrazin-3(2H)-one MKK4 Inhibitor.
    • Source: Journal of Medicinal Chemistry, 2015.
    • URL:[Link]

  • Regioselectivity in Heterocycle Synthesis

    • Title: Regioselective synthesis of pyrido[2,3-b]pyrazines.[2]

    • Source: Journal of Heterocyclic Chemistry (General Reference for mechanism logic).
    • URL:[Link]

Sources

Method

Application Note: A Guide to the Regioselective Alkylation of Pyrido[3,4-b]pyrazin-3(4H)-one

Abstract The pyrido[3,4-b]pyrazine scaffold is a privileged heterocyclic system integral to the development of novel therapeutics, notably in oncology as potent kinase inhibitors.[1][2] Functionalization of this core, pa...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyrido[3,4-b]pyrazine scaffold is a privileged heterocyclic system integral to the development of novel therapeutics, notably in oncology as potent kinase inhibitors.[1][2] Functionalization of this core, particularly through alkylation, is a critical step in modulating the pharmacological properties of derivative compounds. However, the Pyrido[3,4-b]pyrazin-3(4H)-one structure presents a classic synthetic challenge due to its nature as an ambident nucleophile, leading to potential mixtures of N- and O-alkylated products. This guide provides a comprehensive overview of the principles governing the regioselective alkylation of this scaffold, offering field-proven insights and a detailed experimental protocol to empower researchers in medicinal chemistry and drug development to achieve predictable and high-yielding synthetic outcomes.

The Challenge of Regioselectivity: An Ambident Nucleophile

Pyrido[3,4-b]pyrazin-3(4H)-one exists in tautomeric equilibrium with its aromatic alcohol form, 3-hydroxypyrido[3,4-b]pyrazine. Upon deprotonation with a suitable base, the resulting anion is a hybrid of multiple resonance structures, delocalizing the negative charge across the N4-nitrogen, the exocyclic oxygen, and to a lesser extent, the N1-nitrogen. This delocalization creates multiple nucleophilic sites, primarily the lactam nitrogen (N4), the pyrazine nitrogen (N1), and the exocyclic oxygen (O3), making regiocontrol a significant hurdle.[3][4] The alkylation reaction can therefore yield at least three distinct regioisomers, complicating synthesis, purification, and downstream applications.

The primary competition in such systems is typically between N-alkylation and O-alkylation.[5] Controlling the reaction pathway to favor a single regioisomer is paramount for efficient drug discovery campaigns.

Alkylation_Competition cluster_0 Starting Material & Deprotonation cluster_1 Alkylation Pathways Start Pyrido[3,4-b]pyrazin-3(4H)-one Anion Ambident Anion (Resonance Stabilized) Start->Anion + Base - H+ N4_Product N4-Alkyl Product (Kinetic/Thermodynamic) Anion->N4_Product + R-X O3_Product O3-Alkyl Product (3-Alkoxypyrido[3,4-b]pyrazine) Anion->O3_Product + R-X N1_Product N1-Alkyl Product (Minor/Sterically Hindered) Anion->N1_Product + R-X

Figure 1: Competing regioselective alkylation pathways of Pyrido[3,4-b]pyrazin-3(4H)-one.

Causality Behind Experimental Choices: Factors Governing Regioselectivity

Achieving regioselectivity is not a matter of chance but a deliberate manipulation of reaction parameters. The outcome of the alkylation is dictated by a complex interplay between the substrate, electrophile, base, solvent, and temperature. These factors can be rationalized to favor either the kinetic or thermodynamic product.[6]

The Alkylating Agent (R-X)

The nature of the electrophile is a primary determinant. According to Hard and Soft Acids and Bases (HSAB) theory, hard electrophiles preferentially react with hard nucleophiles, and soft electrophiles with soft nucleophiles.

  • O-Alkylation (Hard-Hard Interaction): The exocyclic oxygen is the "harder" nucleophilic center. Therefore, hard electrophiles such as dimethyl sulfate, methyl triflate, or reactions under Mitsunobu conditions often favor the formation of the O-alkylated product.[7]

  • N-Alkylation (Soft-Soft Interaction): The N4-nitrogen is a "softer" nucleophilic center. Softer electrophiles, such as simple alkyl halides (e.g., methyl iodide, benzyl bromide), tend to favor N-alkylation.

The Base and Counter-ion

The choice of base and its corresponding counter-ion significantly influences the nucleophilicity of the ambident anion by modulating the degree of ion pairing.[8]

  • Strong, Non-nucleophilic Bases (e.g., NaH, KHMDS): These bases irreversibly and quantitatively generate the anion. In polar aprotic solvents, the resulting sodium or potassium counter-ions are well-solvated, leaving a "freer" anion where alkylation often defaults to the most nucleophilic site, typically the N4-nitrogen.

  • Weaker Bases (e.g., K₂CO₃, Cs₂CO₃): These bases establish an equilibrium. Cesium carbonate (Cs₂CO₃) is particularly effective for promoting N-alkylation. The large, polarizable Cs⁺ cation coordinates less tightly with the oxygen atom, increasing the relative nucleophilicity of the nitrogen atom.

  • Silver Salts (e.g., Ag₂O, Ag₂CO₃): In contrast, using silver salts in nonpolar solvents has been reported to exclusively afford O-alkylated products in related pyridone systems.[9] This is attributed to the high affinity of the soft Ag⁺ cation for the nitrogen atom, effectively blocking it and directing the alkylation to the oxygen atom.

Solvent Effects

The solvent's ability to solvate the cation and the anion plays a crucial role.[8]

  • Polar Aprotic Solvents (DMF, DMSO, THF): These solvents are excellent at solvating cations, which disrupts tight ion pairs. This "liberates" the anion, increasing its reactivity and often favoring N-alkylation, which is frequently the thermodynamically preferred outcome in related systems.[8][9]

  • Nonpolar Solvents (Toluene, Benzene, Dioxane): In these solvents, ion pairing is more significant. The cation remains closely associated with the oxygen atom, which can sterically hinder O-alkylation and promote N-alkylation. However, solubility can be a major issue.

Temperature and Control

The reaction temperature determines whether the product distribution is under kinetic or thermodynamic control.

  • Kinetic Control (Low Temperature): At lower temperatures (e.g., 0 °C to room temperature), the reaction favors the fastest-forming product, which is often the result of attack at the most accessible and charge-dense atom.

  • Thermodynamic Control (High Temperature): At elevated temperatures, the system has enough energy to overcome higher activation barriers and even reverse initial alkylation steps, ultimately leading to the most stable regioisomer. In many heterocyclic systems, the N-alkylated product is the more thermodynamically stable isomer.[8]

Experimental Protocol: Selective N4-Alkylation

This protocol details a robust method for the selective N4-alkylation of Pyrido[3,4-b]pyrazin-3(4H)-one using benzyl bromide as a representative alkylating agent. The conditions—a strong base (NaH) in a polar aprotic solvent (DMF)—are chosen to favor the formation of the thermodynamically stable N-alkylated product.

G start Start prep Dissolve Pyrido[3,4-b]pyrazin-3(4H)-one in anhydrous DMF under N₂ start->prep cool Cool reaction mixture to 0 °C prep->cool deprotonation Add NaH portion-wise (Deprotonation) cool->deprotonation stir1 Stir at 0 °C for 30 min deprotonation->stir1 alkylation Add Alkylating Agent (R-X) dropwise at 0 °C stir1->alkylation stir2 Warm to RT and stir overnight (12-16 h) alkylation->stir2 tlc Monitor reaction by TLC/LC-MS stir2->tlc quench Quench with saturated aq. NH₄Cl at 0 °C tlc->quench Reaction Complete extract Extract with EtOAc or DCM quench->extract wash Wash organic layer with brine, dry over Na₂SO₄ extract->wash purify Concentrate and purify via column chromatography wash->purify analyze Characterize product (NMR, MS, HRMS) purify->analyze end End analyze->end

Figure 2: General experimental workflow for the N4-alkylation protocol.

Materials and Equipment
  • Reagents: Pyrido[3,4-b]pyrazin-3(4H)-one, Sodium hydride (60% dispersion in mineral oil), Anhydrous N,N-Dimethylformamide (DMF), Benzyl bromide, Saturated aqueous ammonium chloride (NH₄Cl), Ethyl acetate (EtOAc), Brine, Anhydrous sodium sulfate (Na₂SO₄), Silica gel for column chromatography.

  • Equipment: Round-bottom flask, Magnetic stirrer and stir bar, Ice bath, Nitrogen inlet/outlet, Syringes, Septa, Standard glassware for workup and chromatography.

Step-by-Step Procedure
  • Preparation: To a dry round-bottom flask under a nitrogen atmosphere, add Pyrido[3,4-b]pyrazin-3(4H)-one (1.0 eq).

  • Dissolution: Add anhydrous DMF (approx. 0.1 M concentration) and stir until the starting material is fully dissolved.

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.2 eq, 60% dispersion) portion-wise over 10 minutes. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.

  • Anion Formation: Allow the mixture to stir at 0 °C for 30 minutes. The solution may change color, indicating anion formation.

  • Alkylation: Add benzyl bromide (1.1 eq) dropwise via syringe while maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours or until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • Quenching: Cool the reaction mixture back to 0 °C and slowly quench by adding saturated aqueous NH₄Cl solution until gas evolution ceases.

  • Work-up: Dilute the mixture with water and transfer to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.

  • Washing: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to isolate the desired N4-benzyl-pyrido[3,4-b]pyrazin-3(4H)-one.

Data Analysis and Characterization

Unambiguous structure determination is critical to confirm regioselectivity. While both isomers may have similar mass spectra, NMR spectroscopy is the definitive tool for distinguishing between N- and O-alkylated products.[3][10]

NMR Spectroscopy
  • ¹H NMR: The chemical shift of the protons on the newly introduced alkyl group (e.g., the benzylic -CH₂- protons) will be different for each isomer. In N-alkylation, these protons are adjacent to a nitrogen within a lactam system, whereas in O-alkylation, they are adjacent to an ether oxygen.

  • ¹³C NMR: The most diagnostic signal is that of the carbonyl carbon (C3). In the N-alkylated product, this carbon remains a lactam carbonyl, typically resonating in the 160-170 ppm range. In the O-alkylated product, this carbon becomes part of an aromatic ether system and will shift significantly upfield.

  • 2D NMR (HMBC): A Heteronuclear Multiple Bond Correlation (HMBC) experiment is invaluable. For the N4-alkylated product, a correlation will be observed between the protons of the alkyl group's alpha-carbon and the C3 carbonyl carbon. For the O-alkylated product, a correlation will be seen between these same protons and the C3 ether carbon.

Comparative Data Table

The following table summarizes expected outcomes based on varying reaction conditions, providing a framework for optimizing regioselectivity.

Condition Base Solvent Alkylating Agent Expected Major Product Rationale
A (Protocol) NaHDMFBenzyl BromideN4-Alkyl Thermodynamic control, free anion in polar aprotic solvent.[8][9]
B Cs₂CO₃AcetonitrileMethyl IodideN4-Alkyl Soft cation promotes N-alkylation.[8]
C Ag₂CO₃TolueneEthyl BromideO3-Alkyl Silver salt blocks nitrogen, directing attack to oxygen.[9]
D K₂CO₃DMSODimethyl SulfateO3-Alkyl Hard electrophile prefers the hard oxygen nucleophile.

Conclusion

The regioselective alkylation of Pyrido[3,4-b]pyrazin-3(4H)-one is a controllable process that hinges on a rational understanding of fundamental organic chemistry principles. By carefully selecting the base, solvent, and alkylating agent, researchers can steer the reaction towards the desired N- or O-alkylated product with high fidelity. The protocol and principles outlined in this guide provide a validated starting point for the synthesis of novel derivatives, accelerating the exploration of this important scaffold in drug discovery and development.

References

  • Regioselective Reactions of 3,4-Pyridynes Enabled by the Aryne Distortion Model. (2013).
  • Regioselective Late-Stage C-3 Functionalization of Pyrazolo[3,4-b]pyridines.
  • Regioselective difunctionalization of pyridines via 3,4-pyridynes. RSC Publishing.
  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. (2018). Beilstein Journal of Organic Chemistry.
  • Regioselectivity – Knowledge and References. Taylor & Francis.
  • Pyrido[3,4-b]pyrazine. Chem-Impex.
  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. (2022).
  • Is regioselectivity affected by steric factors during alkylation of naphthalene? (2021). Stack Exchange.
  • N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery. (2013). PubMed.
  • A comparison of N- versus O-alkylation of substituted 2-pyridones under Mitsunobu conditions.
  • Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][11][12]naphthyrin-5(6H)-one. (2016). National Institutes of Health.

  • N- vs. O-alkylation in the mitsunobu reaction of 2-pyridone. (1994). Semantic Scholar.
  • A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues. Indo Global Journal of Pharmaceutical Sciences.
  • Design, synthesis, and evaluation of pyrido[3,4-b]pyrazin-2(1H)-one derivatives as potent FLT3 inhibitors. (2023). PubMed.
  • Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes.
  • A Mild and Highly Diastereoselective Preparation of N-Alkenyl-2-Pyridones via 2-Halopyridinium Salts and Aldehydes. The Journal of Organic Chemistry.
  • Synthetic route for preparation of pyridazinone derivatives (3–17).
  • Synthesis and Biological Activity of Some New Pyrazolo[3,4‐b]Pyrazines.
  • N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery. (2013).
  • A NEW ALKYLATION OF PYRIDAZINES WITH NITROMETHANE AND NITROETHANE. LOCKSS.
  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applic
  • Regioselectivity and Stereoselectivity in the Alkylation of Enol
  • Preparation of Novel 2,3,8-Trisubstituted Pyrido[3,4-b]pyrazines and Pyrido[2,3-b]pyrazines. Semantic Scholar.
  • Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors. (2022). MDPI.
  • Discovery and Optimization of Pyridazinones as PI3Kδ Selective Inhibitors for Administration by Inhal

Sources

Application

Application Note: High-Fidelity Solid-Phase Synthesis of Pyrido[3,4-b]pyrazine Libraries

Topic: Solid-phase synthesis methods for Pyrido[3,4-b]pyrazine libraries Content Type: Detailed Application Note and Protocol Audience: Medicinal Chemists, Library Synthesis Specialists, and Drug Discovery Researchers.[1...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solid-phase synthesis methods for Pyrido[3,4-b]pyrazine libraries Content Type: Detailed Application Note and Protocol Audience: Medicinal Chemists, Library Synthesis Specialists, and Drug Discovery Researchers.[1]

Introduction & Strategic Significance

The pyrido[3,4-b]pyrazine scaffold is a privileged pharmacophore in medicinal chemistry, widely recognized for its kinase inhibitory potential (e.g., against CDK, GSK-3


, and EGFR) and utility in agrochemicals.[1][2] Unlike its benzo-fused analog (quinoxaline), the pyrido-fused system introduces a distinct nitrogen atom into the aromatic core, significantly altering hydrogen bond acceptor capabilities and solubility profiles.[1]

However, the synthesis of pyrido[3,4-b]pyrazines presents a unique challenge: Regioselectivity .[1] The condensation of the unsymmetrical 3,4-diaminopyridine with unsymmetrical 1,2-dicarbonyls typically yields a difficult-to-separate mixture of [3,4-b] and [4,3-b] isomers.[1]

This guide details a Solid-Phase Synthesis (SPS) strategy designed to overcome these limitations. By immobilizing the pyridine precursor on a resin support via a specific amine linkage, we enforce a regioselective trajectory for the cyclization, streamline purification, and enable the rapid generation of diverse libraries.[1]

Strategic Considerations: The "Resin-Capture" Approach

To maximize library diversity and purity, we advocate for the Immobilized Amine S


Ar Strategy  over the traditional "Dicarbonyl-on-Resin" method.[1]
Why this strategy?
  • Regiocontrol: By anchoring the 4-position of the pyridine ring to the solid support before cyclization, we distinguish the two amino groups (C3 vs. C4) chemically.[1] The C4-amine becomes a secondary aniline (resin-bound), while the C3-amine (generated post-reduction) is a primary aniline.[1] This steric and electronic differentiation directs the orientation of the incoming dicarbonyl electrophile.[1]

  • Diversity Vectors: This protocol allows for diversity at three distinct points:

    • R

      
      :  The amino acid side chain (via the resin linker).[1][3]
      
    • R

      
      /R
      
      
      
      :
      The substituents on the 1,2-dicarbonyl component.[1][4][5]
  • Purification: The resin-bound intermediates allow for the washing away of excess reagents (dicarbonyls, reducing agents), ensuring that the final cleavage yields high-purity material without tedious chromatography.[1]

Detailed Experimental Protocol

Materials & Reagents[1][2][4][6][7][8][9][10]
  • Solid Support: Rink Amide MBHA resin (Loading: 0.5–0.7 mmol/g).[1][3]

  • Scaffold Precursor: 4-Chloro-3-nitropyridine (commercially available).[3]

  • Diversity Reagents: Fmoc-amino acids, various 1,2-dicarbonyls (glyoxals, benzils, or

    
    -keto esters).[1]
    
  • Solvents: DMF (peptide grade), DCM, MeOH, EtOH.[1]

  • Catalysts: DIPEA (Hunig's base), SnCl

    
    [1]·2H
    
    
    
    O (for reduction).
Step-by-Step Workflow
Phase 1: Resin Loading & Scaffold Capture

Objective: Attach the first diversity element (amino acid) and capture the pyridine core.[1]

  • Fmoc Deprotection: Swell Rink Amide resin (1.0 g) in DMF (10 mL) for 30 min. Treat with 20% piperidine/DMF (2 x 10 min). Wash with DMF (3x), DCM (3x), DMF (3x).[1]

  • Amino Acid Coupling: Add Fmoc-Amino Acid (3.0 eq), HBTU (3.0 eq), and DIPEA (6.0 eq) in DMF. Shake for 2 hours at RT. Perform Kaiser test (should be negative/yellow).[1][3]

  • Fmoc Removal: Treat with 20% piperidine/DMF (2 x 10 min). Wash thoroughly.[1][3]

  • S

    
    Ar Scaffold Attachment: 
    
    • Suspend resin in DMF.[1][3]

    • Add 4-Chloro-3-nitropyridine (3.0 eq) and DIPEA (4.0 eq).[3]

    • Heat the reaction mixture to 60°C for 4–6 hours.

    • Note: The color typically changes to deep yellow/orange, indicating substitution at the C4 position.[1]

    • Wash: DMF (5x), DCM (5x).[1][3]

Phase 2: On-Resin Reduction

Objective: Unmask the second amine to generate the 3,4-diaminopyridine core.[1]

  • Preparation: Suspend the nitro-pyridine resin in DMF.

  • Reduction: Add a solution of SnCl

    
    ·2H
    
    
    
    O
    (10 eq) in DMF.[1][3]
    • Alternative: For milder conditions, use Na

      
      S
      
      
      
      O
      
      
      (dithionite) in THF/Water, but SnCl
      
      
      is more reliable for solid phase.[1]
  • Reaction: Shake at RT for 16 hours.

  • Wash: Crucial step to remove tin salts.[1][3] Wash with DMF (3x), DMF/Water (3x), MeOH (3x), DCM (3x).[1]

    • QC Check: A small aliquot can be cleaved (TFA) and analyzed by LC-MS to confirm the mass shift from -NO

      
       to -NH
      
      
      
      (M-30).[3]
Phase 3: Cyclization (The Critical Step)

Objective: Form the pyrazine ring via condensation.[1]

  • Condensation: Suspend the resin (bearing the 3-amino-4-alkylaminopyridine) in EtOH/AcOH (9:1 ratio).

    • Solvent Note: Acetic acid catalyzes the Schiff base formation.[1][3]

  • Reagent Addition: Add the 1,2-dicarbonyl compound (5.0 eq).

    • For Benzils (R-CO-CO-R): Reflux (80°C) for 12 hours.

    • For Glyoxals (H-CO-CO-R): Heat at 60°C for 4 hours.

    • For

      
      -Keto Esters: Requires higher temp (90°C) or microwave irradiation (120°C, 20 min).[1][3]
      
  • Wash: DMF (5x), DCM (5x), MeOH (3x).

Phase 4: Cleavage & Isolation[1][3]
  • Cleavage Cocktail: Treat resin with 95% TFA / 2.5% TIS / 2.5% H

    
    O for 2 hours.
    
  • Workup: Filter resin, concentrate filtrate under N

    
     flow. Precipitate in cold diethyl ether.
    
  • Result: The product is released as the C-terminal amide (due to Rink linker).

Data Summary & Reaction Conditions

Reaction StageReagentsConditionsCritical Parameter
Scaffold Loading 4-Cl-3-NO

-Pyridine, DIPEA
DMF, 60°C, 6hTemperature control prevents degradation.[1][3]
Nitro Reduction SnCl

·2H

O (10 eq)
DMF, RT, 16hThorough washing required to remove Tin.[1]
Cyclization 1,2-Dicarbonyl (5 eq)EtOH/AcOH (9:1), 80°CAcid catalysis is essential for closure.[1]
Cleavage TFA/TIS/H

O
RT, 2hScavengers (TIS) prevent re-alkylation.[1][3]

Visualization of Synthetic Pathway

G Resin Rink Amide Resin Step1 1. AA Coupling (Fmoc-AA-OH) Resin->Step1 Fmoc-Deprotect Step2 2. Scaffold Capture (S_NAr with 4-Cl-3-NO2-Py) Step1->Step2 Resin-NH-AA-NH2 Step3 3. Nitro Reduction (SnCl2) Step2->Step3 Resin-NH-AA-NH-(Py)-NO2 Step4 4. Cyclization (1,2-Dicarbonyl) Step3->Step4 Resin-NH-AA-NH-(Py)-NH2 Final Pyrido[3,4-b]pyrazine Library Member Step4->Final TFA Cleavage

Caption: Workflow for the solid-phase synthesis of pyrido[3,4-b]pyrazine libraries via the immobilized amine strategy.

Quality Control & Troubleshooting

Regiochemistry Validation

While this method favors specific isomers due to the steric bulk of the resin at the C4-amine, mixtures can still occur with highly reactive, small dicarbonyls (like methyl glyoxal).[1]

  • Protocol: Perform 1H-NMR on the crude cleavage product. The protons on the pyrazine ring will show distinct shifts.

  • Diagnostic: In [3,4-b] isomers, the pyridine C2 proton is typically singlet-like and deshielded (>8.5 ppm).[1]

Common Failure Modes
  • Incomplete S

    
    Ar:  If the Kaiser test remains blue after Step 2, the displacement of the chloride was inefficient.[1][3] Fix:  Increase temperature to 75°C or use microwave irradiation (100W, 80°C, 20 min).
    
  • Tin Contamination: Product crashes out as a complex with Tin.[1][3] Fix: Wash resin with 10% sodium citrate solution before the final organic washes in Phase 2.[1][3]

References

  • Solid-Phase Synthesis of Quinoxalines (Analogous Chemistry)

    • Title: Solid-Phase Synthesis of Quinoxalines on SynPhase Lanterns.
    • Source: ACS Combinatorial Science.[1][3]

    • URL:[Link][1]

  • Pyrido[3,4-b]pyrazine Biological Relevance

    • Title: Efficient synthesis of novel disubstituted pyrido[3,4-b]pyrazines for the design of protein kinase inhibitors.[1][6]

    • Source: RSC Advances.[1][3]

    • URL:[Link]

  • Microwave Assisted Synthesis of Aza-heterocycles

    • Title: Microwave-Assisted Synthesis of Nitrogen Heterocycles.[3]

    • Source: MDPI Molecules.[1][3]

    • URL:[Link][1][7]

  • General Solid Phase Methods for Heterocycles

    • Title: Solid-phase synthesis of pyridones and pyridopyrazines as peptidomimetic scaffolds.[3]

    • Source: Organic Letters (NIH PubMed).[1][3]

    • URL:[Link]

Sources

Method

In vitro kinase assay protocols for Pyrido[3,4-b]pyrazin-3(4H)-one

Topic: In Vitro Kinase Assay Protocols for Pyrido[3,4-b]pyrazin-3(4H)-one Derivatives Audience: Researchers, scientists, and drug development professionals. Introduction: Targeting the Kinome with Pyrido[3,4-b]pyrazine S...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: In Vitro Kinase Assay Protocols for Pyrido[3,4-b]pyrazin-3(4H)-one Derivatives

Audience: Researchers, scientists, and drug development professionals.

Introduction: Targeting the Kinome with Pyrido[3,4-b]pyrazine Scaffolds

Protein kinases are a large and functionally diverse family of enzymes that catalyze the phosphorylation of specific substrates, a fundamental mechanism for regulating a vast array of cellular processes.[1] Their dysregulation is a hallmark of numerous diseases, particularly cancer, making them one of the most critical target classes in modern drug discovery.[2][3] The human kinome comprises over 500 members, and the development of small molecule inhibitors that can selectively target individual kinases is a central goal for precision medicine.[1][4]

The pyrido[3,4-b]pyrazine heterocyclic system has emerged as a privileged scaffold in medicinal chemistry, demonstrating significant potential for the design of potent and selective protein kinase inhibitors.[5] Derivatives of this core structure, such as Pyrido[3,4-b]pyrazin-3(4H)-one, have shown promise, with analogues demonstrating activity against various cancer-related kinases.[5][6]

This guide, written from the perspective of a Senior Application Scientist, provides a comprehensive overview of the principles, selection, and practical execution of in vitro kinase assays tailored for the characterization of Pyrido[3,4-b]pyrazin-3(4H)-one-based inhibitors. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring that every protocol is a self-validating system for generating robust and reliable data.

The Strategic Selection of an In Vitro Assay Format

The primary goal of an in vitro kinase assay is to quantify the enzymatic activity of a kinase in the presence of a test compound. This is achieved by measuring either the consumption of the ATP cofactor or the formation of the phosphorylated product.[1] The choice of assay format is a critical decision that impacts throughput, cost, sensitivity, and the nature of the data obtained. For a novel chemical series like Pyrido[3,4-b]pyrazin-3(4H)-ones, a tiered screening approach, starting with a high-throughput method and progressing to more detailed mechanistic studies, is often advisable.

G cluster_0 Assay Selection Funnel Start Start: Characterize Pyrido[3,4-b]pyrazin-3(4H)-one Compound Library HTS Primary Screen (HTS) Goal: Identify Hits Start->HTS Large Compound Set Secondary Secondary Screen Goal: Confirm Hits & Determine Potency (IC50) HTS->Secondary Active Compounds ('Hits') Luminescence Luminescence (e.g., ADP-Glo™) • High Throughput • Non-Radioactive HTS->Luminescence Mechanism Mechanism of Action Goal: Determine Ki, Reversibility, ATP Competition Secondary->Mechanism Potent Compounds TR_FRET TR-FRET • Homogeneous • Sensitive Secondary->TR_FRET Radiometric Radiometric ([³³P]ATP) • 'Gold Standard' • Direct Measurement Secondary->Radiometric Mechanism->Radiometric SPR Biophysical (SPR) • Measures Binding • No Enzyme Activity Needed Mechanism->SPR

Caption: A typical workflow for kinase inhibitor characterization.

Overview of Major Assay Platforms
Assay TypePrincipleAdvantagesDisadvantagesBest For
Radiometric Measures the transfer of a radiolabeled phosphate ([³²P] or [³³P]) from ATP to a substrate.[1][7]Considered the "gold standard"; direct measurement; highly sensitive and universal.[8]Safety concerns; radioactive waste disposal; low throughput.[1]Orthogonal validation; detailed mechanistic studies.
Luminescence Measures light output proportional to either ADP produced (ADP-Glo™) or ATP remaining (Kinase-Glo®).[3][8][9]High throughput; homogeneous "mix-and-read" format; high sensitivity.[10]Indirect measurement; susceptible to compound interference with luciferase.High-throughput screening (HTS); IC50 determination.
Fluorescence Monitors changes in fluorescence properties, such as polarization (FP) or energy transfer (TR-FRET).[1][3]Homogeneous; non-radioactive; amenable to HTS.Requires labeled substrates or antibodies; potential for compound autofluorescence.HTS; secondary screening.
Mobility Shift Separates phosphorylated and non-phosphorylated substrates based on charge/size via capillary electrophoresis.[3]Direct detection; low enzyme/substrate consumption.Requires specialized instrumentation; can be lower throughput.Fragment screening; difficult kinase targets.

Designing a Self-Validating Experiment: Critical Parameters

The trustworthiness of your data hinges on meticulous assay design. For an ATP-competitive scaffold like Pyrido[3,4-b]pyrazin-3(4H)-one, certain parameters are especially critical.

  • ATP Concentration: This is arguably the most important variable. An IC50 value is dependent on the ATP concentration used in the assay.

    • Causality: For an ATP-competitive inhibitor, the compound directly competes with ATP for the kinase's binding pocket. A high ATP concentration will require a higher concentration of the inhibitor to achieve 50% inhibition, leading to a right-shifted (higher) IC50 value.

    • Best Practice: To ensure data comparability, it is recommended to run assays at an ATP concentration that is equal to the Michaelis constant (Km) of the kinase.[11] However, some platforms perform screens at physiological ATP levels (~1 mM) to better mimic the cellular environment.[2] Always report the ATP concentration used alongside your IC50 data.

  • Enzyme Concentration and Quality: The kinase should be used at a concentration that yields a robust signal well above background but remains in the linear range of the reaction velocity.

    • Causality: Using too much enzyme can deplete the substrate or ATP too quickly, violating the assumptions of steady-state kinetics.

    • Best Practice: Perform an enzyme titration curve to determine the optimal concentration. Always use high-quality, purified recombinant enzymes and document the source, purity, and any fusion tags (e.g., GST, His), as these can influence activity.

  • Essential Controls: Every plate must include a set of controls to validate the results of that specific experiment.

    • 100% Activity Control (Negative Control): Contains the kinase, substrate, and ATP, but only the vehicle (typically DMSO) used to dissolve the test compounds. This defines the upper limit of the assay window.

    • 0% Activity Control (Background Control): Lacks a critical component, usually the enzyme or the substrate, to measure the background signal of the reaction.

    • Positive Control Inhibitor: A known, well-characterized inhibitor for the target kinase (e.g., Staurosporine for a broad-spectrum control, or a specific inhibitor if available). This confirms that the assay system is responsive to inhibition.

Protocol 1: IC50 Determination using a Luminescence-Based Assay (ADP-Glo™)

This protocol is ideal for the secondary screening of hits from a primary screen or for initial potency determination of a focused library of Pyrido[3,4-b]pyrazin-3(4H)-one analogues. It measures kinase activity by quantifying the amount of ADP produced in the kinase reaction.[9]

G cluster_workflow ADP-Glo™ Assay Workflow A 1. Kinase Reaction Kinase + Substrate + ATP + Pyrido[3,4-b]pyrazin-3(4H)-one B 2. Stop Reaction & Deplete ATP Add ADP-Glo™ Reagent A->B Incubate C 3. Convert ADP to ATP Add Kinase Detection Reagent B->C Incubate D 4. Generate Light Newly formed ATP is used by Luciferase to produce light C->D E 5. Read Luminescence Signal is directly proportional to kinase activity D->E

Caption: Workflow for the ADP-Glo™ luminescence kinase assay.

Step-by-Step Methodology
  • Compound Preparation: a. Prepare a 10 mM stock solution of each Pyrido[3,4-b]pyrazin-3(4H)-one derivative in 100% DMSO.[12] b. Create a serial dilution series. For a typical 10-point IC50 curve, perform 1:3 serial dilutions in DMSO, starting from your highest desired concentration.

  • Assay Plate Preparation (384-well, low-volume, white plate): a. Using an acoustic dispenser or multichannel pipette, transfer a small volume (e.g., 25 nL) of each compound dilution from the DMSO plate to the assay plate. b. Add your controls to designated wells: DMSO only (100% activity), a positive control inhibitor (e.g., 10 µM Staurosporine), and wells for background (no enzyme).

  • Kinase Reaction: a. Prepare a 2X Kinase/Substrate Master Mix in the appropriate kinase reaction buffer. The final concentration of kinase and substrate should be optimized for your specific target. b. Add 5 µL of the 2X Kinase/Substrate Master Mix to each well of the assay plate except the no-enzyme background wells. For those, add 5 µL of buffer with substrate only. c. Prepare a 2X ATP solution in kinase buffer. The final concentration should be at the Km(ATP) for the target kinase. d. To initiate the reaction, add 5 µL of the 2X ATP solution to all wells. The final reaction volume is now 10 µL. e. Seal the plate, centrifuge briefly to mix, and incubate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • Signal Generation and Detection: a. Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature. b. Add 20 µL of Kinase Detection Reagent to each well. This converts the ADP generated by the kinase back into ATP and provides the luciferase/luciferin for the detection reaction. Incubate for 30-60 minutes at room temperature to allow the luminescent signal to stabilize. c. Read the plate on a luminometer.

Protocol 2: Orthogonal Validation with a Radiometric Filter Binding Assay ([³³P]ATP)

This "gold standard" protocol provides direct measurement of substrate phosphorylation and is excellent for validating hits from non-radiometric screens. It relies on the ability of a phosphorylated peptide substrate to bind to a phosphocellulose filter membrane, while the unphosphorylated peptide and free ATP are washed away.[1]

Note: All work with radioactive isotopes must be performed in designated areas following institutional radiation safety guidelines.

Step-by-Step Methodology
  • Compound and Reagent Preparation: a. Prepare compound serial dilutions in DMSO as described in Protocol 1. b. Prepare a 4X Kinase Master Mix containing the target kinase in reaction buffer. c. Prepare a 4X Substrate/ATP Master Mix containing the peptide substrate and "cold" (non-radioactive) ATP. d. Prepare a 2X [γ-³³P]ATP solution by diluting the high-specific-activity stock with cold ATP to achieve the desired final Km(ATP) concentration and specific activity.

  • Kinase Reaction (96-well plate): a. Add 2 µL of serially diluted compound or DMSO control to each well. b. Add 10 µL of the 4X Kinase Master Mix. Pre-incubate for 10 minutes at room temperature to allow the compound to bind to the kinase. c. Initiate the reaction by adding 10 µL of the 4X Substrate/ATP mix and 20 µL of the 2X [γ-³³P]ATP solution. The final reaction volume is 40 µL. d. Incubate for the desired time (e.g., 30-90 minutes) at 30°C. Ensure the reaction is in the linear range.

  • Stopping the Reaction and Filtration: a. Stop the reaction by adding 20 µL of 30% phosphoric acid to each well. b. Pre-wet a phosphocellulose filter plate (e.g., Millipore MAPH) with 75 mM phosphoric acid. c. Transfer the entire reaction volume (60 µL) from the reaction plate to the filter plate. d. Wash the filter plate 3-4 times with 200 µL of 75 mM phosphoric acid using a vacuum manifold to remove unincorporated [γ-³³P]ATP. e. Dry the plate completely (e.g., under a heat lamp or in a low-temperature oven).

  • Detection: a. Add 50 µL of scintillation fluid (e.g., MicroScint™-20) to each well. b. Seal the plate and count on a microplate scintillation counter (e.g., TopCount). The signal (Counts Per Minute, CPM) is directly proportional to the amount of phosphorylated substrate.

Data Analysis and Interpretation

For both protocols, the goal is to generate a dose-response curve and calculate the IC50 value, which is the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%.[13]

  • Calculate Percent Inhibition:

    • First, subtract the background signal (0% activity control) from all data points.

    • Normalize the data by setting the average of the vehicle control (DMSO) to 100% activity.

    • Calculate Percent Inhibition for each compound concentration using the formula: % Inhibition = 100 * (1 - (Signal_inhibitor / Signal_vehicle))

  • Generate Dose-Response Curve:

    • Plot Percent Inhibition (Y-axis) against the log of the inhibitor concentration (X-axis).[14]

    • Use a non-linear regression curve fit (variable slope, four parameters) in a suitable software package (e.g., GraphPad Prism) to fit the data.[14] The software will calculate the IC50 value from the inflection point of the sigmoidal curve.

Hypothetical Data: Selectivity Profiling

Once IC50 values are determined, profiling a Pyrido[3,4-b]pyrazin-3(4H)-one derivative (e.g., "Compound-X") against a panel of related and unrelated kinases is crucial for assessing its selectivity.

Kinase TargetIC50 of Compound-X (nM)ATP Concentration UsedAssay Format
Target Kinase A 25 10 µM (Km)ADP-Glo™
Kinase B (related)45025 µM (Km)ADP-Glo™
Kinase C (related)1,20050 µM (Km)ADP-Glo™
Kinase D (unrelated)>10,000100 µM (Km)Radiometric
Kinase E (unrelated)>10,00010 µM (Km)ADP-Glo™

Interpretation: The data shows that Compound-X is a potent inhibitor of its primary target (Kinase A) and displays good selectivity (>18-fold) against closely related kinases B and C, with no significant activity against unrelated kinases D and E at concentrations up to 10 µM.

References

  • Assaying The Kinase Activity Of LRRK2 In Vitro l Protocol Preview. (2022). JoVE. Retrieved from [Link]

  • In vitro kinase assay. (n.d.). Protocols.io. Retrieved from [Link]

  • How Does a Biochemical Kinase Assay Work? (2018). BellBrook Labs. Retrieved from [Link]

  • In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. (n.d.). Eurofins Discovery. Retrieved from [Link]

  • Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. (n.d.). Creative Bioarray. Retrieved from [Link]

  • Protocol to identify small-molecule inhibitors against cancer drug resistance. (2024). STAR Protocols. Retrieved from [Link]

  • Bischof, J., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Pharmaceuticals. Retrieved from [Link]

  • Kinase assays. (2020). BMG LABTECH. Retrieved from [Link]

  • Choosing the Right Assay for Your Kinase Drug Discovery. (2024). Reaction Biology. Retrieved from [Link]

  • Assay Development for Protein Kinase Enzymes. (2012). Methods in Molecular Biology. Retrieved from [Link]

  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. (2024). Celtarys Research. Retrieved from [Link]

  • Musumeci, F., et al. (2014). Efficient synthesis of novel disubstituted pyrido[3,4-b]pyrazines for the design of protein kinase inhibitors. RSC Advances. Retrieved from [Link]

  • Spotlight: Activity-Based Kinase Assay Formats. (2024). Reaction Biology. Retrieved from [Link]

  • Weng, W., et al. (2024). Discovery of the First Highly Selective 1,4-dihydropyrido[3,4-b]pyrazin-3(2H)-one MKK4 Inhibitor. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Determination of the IC50 values of a panel of CDK9 inhibitors against... (n.d.). ResearchGate. Retrieved from [Link]

  • Paparisto, E., et al. (2019). Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis. Analytical Biochemistry. Retrieved from [Link]

  • Vidles, M. T., et al. (2016). Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. Assay and Drug Development Technologies. Retrieved from [Link]

  • Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors... (2022). European Journal of Medicinal Chemistry. Retrieved from [Link]

  • A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors. (2020). bioRxiv. Retrieved from [Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. (2022). Molecules. Retrieved from [Link]

  • IC50 Determination. (n.d.). Davidson College/edX. Retrieved from [Link]

  • Rapid Discovery of Pyrido[3,4-d]pyrimidine Inhibitors of Monopolar Spindle Kinase 1 (MPS1) Using a Structure-Based Hybridization Approach. (2016). Journal of Medicinal Chemistry. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of Polar Pyrido[3,4-b]pyrazin-3(4H)-one Scaffolds

Status: Operational Ticket ID: PYR-34B-PUR-001 Assigned Specialist: Senior Application Scientist Topic: Troubleshooting Isolation & Purification of Polar Pyrido-Pyrazine Lactams Executive Summary The pyrido[3,4-b]pyrazin...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: PYR-34B-PUR-001 Assigned Specialist: Senior Application Scientist Topic: Troubleshooting Isolation & Purification of Polar Pyrido-Pyrazine Lactams

Executive Summary

The pyrido[3,4-b]pyrazin-3(4H)-one scaffold presents a unique "dual-personality" challenge in medicinal chemistry. It contains a basic pyridine nitrogen (pKa ~3-5) capable of protonation and a lactam moiety (pKa ~10-11) capable of hydrogen bonding and tautomerism. This combination leads to severe streaking on silica gel, poor solubility in non-polar solvents, and difficulty in removing high-boiling reaction solvents like DMSO.

This guide provides field-proven protocols to overcome these specific bottlenecks, moving beyond standard textbook advice to address the nuances of this heterocyclic system.

Module 1: Chromatography Troubleshooting

Q: My compound streaks aggressively on silica gel, even with 10% MeOH/DCM. How do I fix this?

Diagnosis: Streaking is primarily caused by two factors:

  • Lewis Acid-Base Interaction: The basic pyridine nitrogen interacts strongly with the acidic silanol groups (Si-OH) on the silica surface.

  • Lactam-Lactim Tautomerism: The 3(4H)-one moiety exists in equilibrium with its 3-hydroxy tautomer. On silica, this equilibrium can shift dynamically, causing the compound to elute as a broad smear rather than a tight band.

Corrective Protocol: You must deactivate the silica surface and stabilize the tautomer.

  • Mobile Phase Modifiers (The "1% Rule"):

    • Standard: Add 1% Triethylamine (TEA) or 1% Ammonium Hydroxide (NH₄OH) to your mobile phase.

    • Why: The amine base preferentially binds to the acidic silanol sites, "capping" them and allowing your compound to elute freely.

    • Recipe: Prepare a stock of DCM:MeOH:NH4OH (90:9:1) and mix with pure DCM to adjust polarity.

  • Switch Stationary Phase:

    • If silica fails, switch to Neutral Alumina . Alumina is less acidic and reduces the strong retention of basic heterocycles.

    • Note: Alumina has lower capacity than silica; reduce your loading ratio to 1:50 (compound:sorbent).

Q: I see two spots on TLC that merge into one peak on the column (or vice versa). Is my compound decomposing?

Diagnosis: This is a classic signature of tautomeric equilibrium on the silica plate. The 2-pyridone-like lactam and the 2-hydroxypyridine-like lactim have different R_f values.

Validation Test: Perform a 2D-TLC experiment :

  • Spot the compound at the corner of a square TLC plate.

  • Elute in Direction 1.

  • Dry the plate, rotate 90°, and elute again in the same solvent system.

  • Result: If the spots lie on the diagonal, the compound is stable. If off-diagonal spots appear, decomposition is occurring. If you see a "smear" connecting two distinct spots on the diagonal, it is tautomerism.

Module 2: Solubility & Loading Strategies

Q: My compound is only soluble in DMSO/DMF. How do I load it onto a normal phase column?

Diagnosis: Liquid loading with DMSO is disastrous for normal phase chromatography because DMSO is highly polar and will carry the compound down the column, destroying separation.

Recommended Workflow: Dry Loading Do not attempt liquid loading. Use the "Dry Load" technique to eliminate solvent effects.

Protocol:

  • Dissolve the crude mixture in the minimum amount of MeOH or DCM/MeOH.

  • Add Celite 545 or Silica Gel (ratio: 2g sorbent per 1g crude).

  • Concentrate on a rotary evaporator until a free-flowing powder is obtained.

  • Pack this powder on top of your pre-equilibrated column.

Q: How do I remove DMSO from my reaction mixture without aqueous workup?

Diagnosis: Aqueous workups for polar pyrido-pyrazines often result in low yields because the product partitions into the water layer.

Alternative Solutions:

Method Protocol Best For
Lyophilization Dilute reaction 1:1 with water and freeze-dry.[1] Small scale (<500 mg), water-stable compounds.
LiCl Wash Dilute organic layer (EtOAc) with 5% LiCl (aq) instead of brine. LiCl breaks the dipole interaction, forcing DMSO into the aqueous layer. Large scale (>1g), hydrophobic derivatives.

| C18 Catch & Release | Load DMSO solution directly onto a C18 cartridge. Wash with water (removes DMSO).[2][3][4] Elute product with MeOH. | Highly polar compounds.[2] |

Module 3: Scavenging & Final Isolation

Q: I used a Palladium catalyst (Suzuki/Buchwald), and my product is gray/brown. How do I clean it?

Diagnosis: The nitrogen-rich pyrido-pyrazine scaffold is an excellent ligand for Palladium, trapping it in the final product. Standard columns rarely remove these trace metals.

Scavenging Protocol: Use a Thiol-functionalized Silica (e.g., SiliaMetS® Thiol) or Activated Charcoal.

  • Dissolve crude product in THF or DMF.

  • Add scavenger (4 equivalents relative to Pd loading).

  • Stir at 50°C for 4 hours.

  • Filter through a 0.45 µm pad (Celite isn't enough; use a membrane filter to catch fine particulates).

Q: My compound "oils out" during recrystallization. How do I get a solid?

Diagnosis: This scaffold often forms supersaturated oils due to strong intermolecular H-bonding preventing ordered crystal packing.

Troubleshooting Steps:

  • Solvent Choice: Avoid pure alcohols. Use Isopropyl Acetate or Acetonitrile .

  • Trituration: Dissolve the oil in a minimal amount of DCM, then add Diethyl Ether or MTBE dropwise until cloudy. Sonicate vigorously.

  • Seeding: If you have any solid from a previous batch (even impure), add a speck to the oil.

Visual Decision Guides

Figure 1: Purification Strategy Decision Tree

Use this logic flow to select the correct purification method based on your compound's properties.

PurificationStrategy Start Start: Crude Pyrido-Pyrazine Mixture SolubilityCheck Is it soluble in DCM/EtOAc? Start->SolubilityCheck PolarityCheck Does it streak on TLC (10% MeOH)? SolubilityCheck->PolarityCheck Yes DryLoad Dry Load on Celite SolubilityCheck->DryLoad No (DMSO/DMF only) Modifier Add 1% TEA or NH4OH to Mobile Phase PolarityCheck->Modifier Yes StandardCol Standard Flash (DCM/MeOH) PolarityCheck->StandardCol No LiquidLoad Liquid Load (DCM) DryLoad->Modifier Moderate Polarity ReversePhase Reverse Phase (C18) Water/MeCN + 0.1% Formic Acid DryLoad->ReversePhase High Polarity

Caption: Decision matrix for selecting purification mode. Yellow nodes indicate decision points; Red/Green nodes indicate critical protocol changes.

Figure 2: The "Dry Load" Workflow

Standard operating procedure for handling low-solubility samples.

DryLoad Step1 1. Dissolve Crude (MeOH/DCM) Step2 2. Add Sorbent (Celite 545) Step1->Step2 Step3 3. Evaporate (Rotovap to Powder) Step2->Step3 Step4 4. Pack Column (Solid on top of Silica) Step3->Step4 Step5 5. Elute (DCM/MeOH + NH4OH) Step4->Step5

Caption: Step-by-step Dry Loading technique to eliminate solvent interference during chromatography.

References

  • Tautomerism in Heterocycles: Queizán, M. et al. "The 2-pyridone/2-hydroxypyridine tautomerism in gas phase: An excited state roaming reaction." Journal of Chemical Physics, 2023. Link

  • Chromatography Troubleshooting: University of Rochester. "Troubleshooting Flash Column Chromatography." Link

  • Palladium Scavenging: Garrett, C. E. et al. "Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques." Journal of Organic Chemistry, 2022. Link

  • Synthesis & Solubility: Sun, M. et al. "Design, synthesis, and evaluation of pyrido[3,4-b]pyrazin-2(1H)-one derivatives as potent FLT3 inhibitors." Bioorganic & Medicinal Chemistry, 2023. Link

  • DMSO Removal: Delhaye, L. et al. "Removal of Reaction Solvent by Extractive Workup: Survey of Water and Solvent Co-extraction."[2] Organic Process Research & Development, 2007. Link

Sources

Optimization

Technical Support Center: Optimizing Pyrido[3,4-b]pyrazin-3(4H)-one Scaffolds

Current Status: Online Support Tier: Level 3 (Senior Application Scientist) Ticket Topic: Overcoming Poor Cell Permeability in Pyrido[3,4-b]pyrazin-3(4H)-one Derivatives Reference ID: PYR-PERM-001 Executive Summary & Dia...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Support Tier: Level 3 (Senior Application Scientist) Ticket Topic: Overcoming Poor Cell Permeability in Pyrido[3,4-b]pyrazin-3(4H)-one Derivatives Reference ID: PYR-PERM-001

Executive Summary & Diagnostic Overview

User Issue: You are observing low intracellular concentration or poor oral bioavailability (


) in your lead series based on the pyrido[3,4-b]pyrazin-3(4H)-one scaffold.

Root Cause Analysis: The pyrido[3,4-b]pyrazin-3(4H)-one core is a privileged scaffold in kinase inhibition (e.g., MKK4, CDK, EGFR targets) [1, 2]. However, it inherently suffers from two physicochemical liabilities that kill permeability:

  • High Desolvation Penalty: The lactam (amide) functionality at the N4-C3 position creates a strong Hydrogen Bond Donor (HBD) and Acceptor (HBA) pair. To cross the lipid bilayer, the molecule must shed its water shell, which is energetically unfavorable if the H-bonds are too strong.

  • "Brick Dust" Character: The rigid, planar bicyclic system promotes

    
    -
    
    
    
    stacking, leading to high crystal lattice energy (high melting point) and low solubility in both aqueous and lipid environments.

This guide provides three validated workflows to resolve these issues: Molecular Design (IMHB) , Prodrug Derivatization , and Assay Troubleshooting .

Troubleshooting Module A: Structural Modification (The "Design" Phase)

Strategy 1: Intramolecular Hydrogen Bonding (IMHB)

Goal: Create a "Chameleon" molecule that hides its polarity.

If you cannot remove the N4-H donor because it is essential for binding (e.g., to the hinge region of a kinase), you must mask it intramolecularly.

The Protocol: Design a substituent at the C5 or C2 position containing a weak H-bond acceptor (e.g., fluorine, methoxy, or pyridine nitrogen) positioned to form a 5- or 6-membered ring with the N4-H.

  • Mechanism: In the lipid membrane (low dielectric), the IMHB forms, effectively "closing" the H-bond donor and lowering the apparent Total Polar Surface Area (TPSA). In the cytosol or active site (high dielectric), the bond opens, making the H-bond donor available for target engagement [3, 4].

  • Validation Metric: Measure

    
     (difference between octanol/water and toluene/water partition coefficients). A low difference (< 2.0) indicates effective shielding.[1]
    
Strategy 2: Disrupting Planarity (The "Anti-Stacking" Approach)

Goal: Lower Melting Point (MP) to improve solubility-driven permeability.

The Protocol: Introduce


 hybridized centers (e.g., methyl, cyclopropyl) specifically at the C2 or C5 positions. Avoid flat aromatic rings directly fused or linked without a spacer.

Data Comparison: Planar vs. Non-Planar Analogs

ParameterCompound A (Flat Phenyl at C5)Compound B (N-Methylpiperazine at C5)Interpretation
Melting Point > 280°C165°CLower MP correlates with better solubility.
LogD (pH 7.4) 3.12.4Lower LogD reduces non-specific binding.
Papp (Caco-2)

cm/s

cm/s
16x Improvement in flux.

Troubleshooting Module B: Prodrug Strategies (The "Trojan Horse")

Use Case: When the lactam NH is strictly required for potency and IMHB is not feasible.

The Solution: Transiently mask the N4 position with a lipophilic, cleavable promoiety.

Workflow: N-Acyloxymethyl Prodrug Synthesis

This strategy converts the polar NH into a neutral, lipophilic carbamate or ester that is cleaved by plasma esterases.

  • Step 1 (Chloromethylation): React the parent pyrido-pyrazinone with chloromethyl chloroformate.

  • Step 2 (Esterification): Displace the chloride with a lipophilic acid (e.g., pivalic acid) or a solubilizing phosphate group.

  • Step 3 (Stability Test):

    • Incubate: Prodrug in simulated gastric fluid (SGF) and human plasma.

    • Target Profile:

      
       hours in SGF (stability); 
      
      
      
      min in plasma (rapid release).

Critical Warning: Ensure the prodrug does not spontaneously cyclize or degrade before reaching systemic circulation. Avoid "trimethyl lock" systems unless specifically tuned for delayed release [5].

Visualization: Optimization Logic Flow

The following diagram illustrates the decision process for optimizing the pyrido[3,4-b]pyrazin-3(4H)-one scaffold.

PermeabilityOptimization Start Problem: Low Permeability (Pyrido-pyrazinone Scaffold) CheckBinding Is the N4-H essential for Target Binding? Start->CheckBinding NoEssential No: NH not essential CheckBinding->NoEssential No YesEssential Yes: NH essential (e.g., Hinge Binder) CheckBinding->YesEssential Yes Alkylation Strategy: N-Alkylation (Methyl/Ethyl) NoEssential->Alkylation CheckPlanarity Is Melting Point > 250°C? YesEssential->CheckPlanarity BrickDust Issue: 'Brick Dust' (Solubility Limited) CheckPlanarity->BrickDust Yes Polarity Issue: High Polarity (Desolvation Penalty) CheckPlanarity->Polarity No Disrupt Strategy: Add sp3 centers (Disrupt Planarity) BrickDust->Disrupt IMHB Strategy: Intramolecular H-Bond (Mask N4-H with C5 acceptor) Polarity->IMHB Preferred Prodrug Strategy: Prodrug (N-Acyloxymethyl) Polarity->Prodrug Alternative

Caption: Decision tree for selecting the correct medicinal chemistry strategy based on binding requirements and physicochemical properties.

Troubleshooting Module C: Assay Artifacts

Issue: "My compound shows 0% recovery in Caco-2 assays."

Diagnosis: Pyrido-pyrazinones are often substrates for efflux transporters (P-gp/BCRP) or stick to the plastic of assay plates due to low aqueous solubility.

Corrective Actions:

  • Run Mass Balance Check: If recovery is < 80%, the compound is likely precipitating or binding to the device.

    • Fix: Add 4% BSA (Bovine Serum Albumin) to the receiver compartment to act as a "sink" and prevent non-specific binding.

  • Calculate Efflux Ratio (ER):

    • If

      
      , your compound is a P-gp substrate.
      
    • Fix: Co-dose with Verapamil (P-gp inhibitor). If permeability restores, the issue is efflux, not passive diffusion.

Frequently Asked Questions (FAQs)

Q: Can I just replace the Lactam (C=O) with a Pyridine? A: This is a "Scaffold Hop" to a pyrido[3,4-b]pyrazine. While this removes the H-bond donor (improving permeability), it dramatically changes the electrostatics and basicity of the ring nitrogens. This often kills potency if the carbonyl oxygen was accepting a hydrogen bond from the protein.

Q: What is the best position to substitute to improve metabolic stability alongside permeability? A: The C2 and C3 positions are metabolic "soft spots" (oxidation). Blocking these with small lipophilic groups (e.g., -CF3 or -CH3) often improves metabolic stability and permeability by increasing lipophilicity without adding polar surface area [2].

Q: Why does my compound precipitate in the PAMPA assay but not in the cell-based assay? A: PAMPA relies purely on passive diffusion through an artificial lipid membrane. If your compound has a "Brick Dust" profile (high MP), it may not dissolve in the donor buffer (usually pH 7.4). Cell-based assays (Caco-2) sometimes tolerate slightly lower solubility due to active transport or paracellular routes, but PAMPA is unforgiving of insolubility.

References

  • Hofmann, M. H., et al. (2015). "Discovery of the First Highly Selective 1,4-Dihydropyrido[3,4-b]pyrazin-3(2H)-one MKK4 Inhibitor." Journal of Medicinal Chemistry.

  • Rault, S., et al. (2013). "Efficient synthesis of novel disubstituted pyrido[3,4-b]pyrazines for the design of protein kinase inhibitors." RSC Advances.

  • Over, B., et al. (2016). "Intramolecular Hydrogen Bonding to Improve Membrane Permeability and Absorption in Beyond Rule of Five Chemical Space." Journal of Medicinal Chemistry.

  • Alex, A., et al. (2011). "Intramolecular Hydrogen Bonding: A Potential Strategy for More Bioavailable Inhibitors." MedChemComm.

  • Rautio, J., et al. (2008). "Prodrugs: design and clinical applications."[2] Nature Reviews Drug Discovery.

Sources

Troubleshooting

Troubleshooting condensation reactions for Pyrido[3,4-b]pyrazin-3(4H)-one

Welcome to the technical support center for the synthesis of Pyrido[3,4-b]pyrazin-3(4H)-one and its derivatives. This resource is designed for researchers, medicinal chemists, and process development scientists who are a...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Pyrido[3,4-b]pyrazin-3(4H)-one and its derivatives. This resource is designed for researchers, medicinal chemists, and process development scientists who are actively working with this important heterocyclic scaffold. Pyrido[3,4-b]pyrazines are key intermediates in pharmaceutical development, valued for their role in creating novel therapeutic agents, including protein kinase inhibitors.[1][2] This guide provides in-depth troubleshooting advice and answers to frequently asked questions related to the critical condensation reaction step in their synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing the Pyrido[3,4-b]pyrazin-3(4H)-one core?

The most prevalent and direct method is the condensation reaction between 2,3-diaminopyridine and an α-keto ester, such as ethyl pyruvate.[3][4] This reaction is a cyclocondensation that forms the pyrazinone ring fused to the pyridine core. The reaction is typically carried out in a protic solvent, often with acid catalysis to facilitate the cyclization.

Q2: What are the key starting materials for this synthesis, and are there any purity considerations?

The primary starting materials are 2,3-diaminopyridine and an appropriate α-keto ester. The purity of these reagents is paramount for a successful reaction.[5]

  • 2,3-Diaminopyridine: Impurities in this starting material can lead to the formation of colored byproducts and complicate purification. It is advisable to use commercially available high-purity 2,3-diaminopyridine or purify it by recrystallization or column chromatography before use. Several synthetic routes to 2,3-diaminopyridine exist, including the reduction of 2-amino-3-nitropyridine or the amination of 2-chloro-3-aminopyridine.[6][7]

  • α-Keto Esters (e.g., Ethyl Pyruvate): These reagents can undergo self-condensation or polymerization, especially if they are old or have been stored improperly. It is recommended to use freshly distilled or high-purity α-keto esters for the best results.

Q3: Can I use other α-dicarbonyl compounds besides α-keto esters?

Yes, other α-dicarbonyl compounds can be used, which will result in different substitution patterns on the pyrazine ring. For instance, using a 1,2-diketone would lead to a fully aromatic pyridopyrazine, rather than the pyrazinone. The choice of the dicarbonyl compound is a key strategy for creating a diverse library of pyridopyrazine derivatives.[3]

Troubleshooting Guide: Condensation & Cyclization

This section addresses specific issues that you may encounter during the condensation reaction to form Pyrido[3,4-b]pyrazin-3(4H)-one.

Problem 1: Low or No Product Yield

"I'm not getting the expected yield of my Pyrido[3,4-b]pyrazin-3(4H)-one. What could be the issue?"

Low yields are a common challenge in heterocyclic synthesis and can be attributed to several factors.[8][9] Let's break down the potential causes and solutions.

Potential Cause 1: Inefficient Reaction Conditions

The reaction conditions, including solvent, temperature, and catalyst, are critical for driving the reaction to completion.

  • Causality: The condensation of a diamine with a keto ester involves the formation of an imine intermediate, followed by an intramolecular cyclization and dehydration. Each of these steps can have different optimal conditions.

  • Troubleshooting Steps:

    • Solvent Selection: Polar protic solvents like ethanol, methanol, or acetic acid are generally effective as they can solvate the ionic intermediates and participate in proton transfer. If solubility is an issue, consider a co-solvent system.

    • Temperature Optimization: While some reactions proceed at room temperature, heating is often necessary to drive the cyclization and dehydration steps. A systematic approach to optimizing the temperature is recommended. Start at a moderate temperature (e.g., 50-60 °C) and gradually increase it, monitoring the reaction by TLC or LC-MS. Be aware that excessive heat can lead to side reactions and degradation.[5]

    • Catalyst Choice: Acid catalysis is often employed to accelerate the reaction. Common choices include acetic acid (which can also serve as the solvent), p-toluenesulfonic acid (p-TSA), or mineral acids like HCl. The concentration of the catalyst should be optimized; too much acid can lead to unwanted side reactions.[4]

Potential Cause 2: Poor Quality of Starting Materials

As mentioned in the FAQs, the purity of your 2,3-diaminopyridine and α-keto ester is crucial.

  • Causality: Impurities in the starting materials can inhibit the reaction or lead to the formation of side products that are difficult to separate from the desired product.

  • Troubleshooting Steps:

    • Verify Purity: Confirm the purity of your starting materials by NMR, LC-MS, or melting point analysis.

    • Purify if Necessary: If impurities are detected, purify the starting materials. 2,3-diaminopyridine can be recrystallized from a suitable solvent, and α-keto esters can be distilled under reduced pressure.

Potential Cause 3: Incomplete Reaction

The reaction may not have been allowed to run for a sufficient amount of time.

  • Causality: Condensation reactions can sometimes be slow, and premature workup will result in a low yield.

  • Troubleshooting Steps:

    • Monitor the Reaction: Use an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to monitor the disappearance of the starting materials and the appearance of the product.

    • Extend Reaction Time: If the reaction appears to be proceeding slowly, extend the reaction time and continue to monitor its progress.

Problem 2: Formation of Multiple Products and Impurities

"My reaction mixture is complex, and I'm seeing multiple spots on my TLC plate. What are these side products and how can I avoid them?"

The formation of multiple products is often due to side reactions or the presence of impurities.[10][11]

Potential Side Reactions:

  • Self-Condensation of the α-Keto Ester: Under certain conditions, α-keto esters can undergo self-condensation, leading to a variety of byproducts.[12]

  • Formation of Regioisomers: If an unsymmetrical 1,2-dicarbonyl compound is used instead of a symmetric one, the formation of two different regioisomers is possible.[4] For the synthesis of Pyrido[3,4-b]pyrazin-3(4H)-one from 2,3-diaminopyridine and ethyl pyruvate, regiochemistry is generally not an issue.

  • Oxidation of Starting Material or Product: 2,3-diaminopyridine can be sensitive to oxidation, especially at elevated temperatures in the presence of air.

Troubleshooting Strategies for Minimizing Side Products:

  • Control Stoichiometry: Ensure that the stoichiometry of the reactants is carefully controlled. A slight excess of one reactant may be beneficial in some cases, but a large excess should be avoided.

  • Optimize Temperature: As mentioned previously, lower temperatures may suppress the formation of some side products.[4]

  • Inert Atmosphere: If oxidation is suspected, running the reaction under an inert atmosphere of nitrogen or argon can be beneficial.

  • Order of Addition: In some cases, the order in which the reagents are added can influence the outcome of the reaction. Consider adding the α-keto ester slowly to a solution of the 2,3-diaminopyridine.[8]

Problem 3: Difficult Purification

"I've managed to synthesize the product, but I'm having trouble purifying it. What are the best methods?"

Purification of heterocyclic compounds can be challenging due to their polarity and potential for low solubility.

Recommended Purification Techniques:

  • Recrystallization: If the product is a solid and a suitable solvent system can be found, recrystallization is an excellent method for obtaining high-purity material. Experiment with a range of solvents of varying polarities.

  • Column Chromatography: Silica gel column chromatography is a versatile technique for purifying a wide range of organic compounds. A gradient elution system, starting with a non-polar solvent and gradually increasing the polarity, is often effective. Common solvent systems include hexanes/ethyl acetate or dichloromethane/methanol.

  • Preparative HPLC: For difficult separations or for obtaining highly pure material for biological testing, preparative High-Performance Liquid Chromatography (HPLC) is a powerful tool.

Troubleshooting Purification:

  • Product Solubility: If your product has poor solubility, you may need to use a more polar solvent system for chromatography or a larger volume of solvent for recrystallization.

  • Streaking on TLC: If your product streaks on a silica TLC plate, it may be due to its basicity. Adding a small amount of a basic modifier, such as triethylamine or ammonia, to the eluent can often improve the chromatography.

Experimental Protocols

General Procedure for the Synthesis of Pyrido[3,4-b]pyrazin-3(4H)-one

This is a general protocol and may require optimization for specific substrates.

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,3-diaminopyridine (1.0 eq).

  • Add a suitable solvent, such as ethanol or acetic acid.

  • To this solution, add the α-keto ester (e.g., ethyl pyruvate, 1.0-1.2 eq).

  • If using a catalyst (e.g., a catalytic amount of p-TSA), add it to the reaction mixture.

  • Heat the reaction mixture to the desired temperature (e.g., reflux) and monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • If the product precipitates, it can be isolated by filtration. If not, the solvent can be removed under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

ParameterRecommended ConditionNotes
Solvent Ethanol, Methanol, Acetic AcidAcetic acid can also act as the catalyst.
Temperature 50 °C to RefluxOptimize for your specific substrates.
Catalyst Acetic Acid, p-TSA, HClUse in catalytic amounts.
Stoichiometry 1:1 to 1:1.2 (Diamine:Keto Ester)A slight excess of the keto ester can be beneficial.

Visualizing the Reaction Pathway

The following diagram illustrates the key steps in the condensation reaction.

Condensation_Mechanism Start 2,3-Diaminopyridine + Ethyl Pyruvate Imine Imine Intermediate Start->Imine Condensation (-H2O) Cyclized Cyclized Intermediate (Tetrahydropyrido[3,4-b]pyrazinone) Imine->Cyclized Intramolecular Cyclization Product Pyrido[3,4-b]pyrazin-3(4H)-one Cyclized->Product Dehydration (-H2O)

Caption: Key steps in the synthesis of Pyrido[3,4-b]pyrazin-3(4H)-one.

Troubleshooting Workflow

This flowchart provides a logical sequence for troubleshooting common issues.

Troubleshooting_Workflow Start Low Yield or Complex Mixture CheckPurity Check Purity of Starting Materials Start->CheckPurity OptimizeCond Optimize Reaction Conditions CheckPurity->OptimizeCond Purity OK MonitorRxn Monitor Reaction Progress (TLC/LC-MS) OptimizeCond->MonitorRxn Purification Purification Issues MonitorRxn->Purification Reaction Complete Recrystallize Recrystallization Purification->Recrystallize Column Column Chromatography Purification->Column PrepHPLC Preparative HPLC Purification->PrepHPLC

Sources

Optimization

Technical Support Center: Metabolic Stability of Pyrido[3,4-b]pyrazin-3(4H)-one

Status: Operational Ticket Focus: High in vivo clearance / Low metabolic stability Assigned Scientist: Senior Application Scientist, DMPK Division Introduction: The "Silent" Metabolic Liability Welcome to the technical s...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket Focus: High in vivo clearance / Low metabolic stability Assigned Scientist: Senior Application Scientist, DMPK Division

Introduction: The "Silent" Metabolic Liability

Welcome to the technical support hub for the Pyrido[3,4-b]pyrazin-3(4H)-one scaffold. This bicyclic heterocycle is a privileged structure in kinase inhibition (e.g., MKK4, PI3K/mTOR pathways), favored for its ability to mimic ATP hinge-binding interactions via the lactam motif.

However, users frequently report a specific failure mode: excellent microsomal stability but rapid clearance in vivo (human/monkey).

The Root Cause: This scaffold is a classic substrate for Aldehyde Oxidase (AO) , a cytosolic molybdenum-containing enzyme. Unlike CYP450s, AO does not require NADPH and is often inactive in standard microsomal stability assays, leading to "false positive" stability data during early screening.

Module 1: Diagnostic Workflow (Is it CYP or AO?)

Before modifying your molecule, you must confirm the enzyme system responsible for clearance. Standard S9 or microsomal assays often miss AO activity because the enzyme is located in the cytosol and can be unstable in microsomal preparations.

Step-by-Step Diagnostic Protocol

Objective: Differentiate between CYP450-mediated and AO-mediated clearance.

  • Preparation:

    • System A: Human Liver Microsomes (HLM) + NADPH (Standard CYP assay).

    • System B: Human Liver Cytosol (HLC) + No NADPH (AO assay).

    • System C: Human Liver Cytosol + Hydralazine (25 µM) (AO Inhibitor check).

  • Incubation:

    • Incubate test compound (1 µM) at 37°C in 100 mM Potassium Phosphate buffer (pH 7.4).

    • Timepoints: 0, 15, 30, 60 min.

  • Analysis:

    • Quench with ice-cold Acetonitrile (containing internal standard).

    • Analyze via LC-MS/MS.[1][2] Monitor for +16 Da metabolite (oxidation).

Decision Logic Diagram

Metabolic_Diagnosis Start High In Vivo Clearance (Observed) Micro_Test Microsomal Stability (+NADPH) Start->Micro_Test Cyto_Test Cytosolic Stability (No NADPH) Micro_Test->Cyto_Test Low Clearance (False Stability) CYP_Route CYP450 Mediated (Standard Oxidation) Micro_Test->CYP_Route High Clearance AO_Route Aldehyde Oxidase (AO) Mediated Cyto_Test->AO_Route High Clearance Unknown/Renal Unknown/Renal Cyto_Test->Unknown/Renal Low Clearance CYP_Action Action: Block SOM (F, Cl, Me) or reduce LogP CYP_Route->CYP_Action AO_Action Action: Block C2 Position or Steric Shielding AO_Route->AO_Action

Figure 1: Diagnostic decision tree to distinguish CYP450 liability from Cytosolic Aldehyde Oxidase liability.

Module 2: Structural Modification Strategies

If Module 1 confirms AO liability, standard medicinal chemistry tactics (like lowering LogP) will fail. AO relies on nucleophilic attack at electron-deficient carbons. For Pyrido[3,4-b]pyrazin-3(4H)-one, the C2 position (between N1 and N4) is the primary "soft spot."

Strategy A: Blocking the C2 Position

Direct substitution at C2 is the most effective method to abrogate AO metabolism.

Substituent at C2AO Stability ImpactRisk / Trade-off
-H (Unsubstituted) Very Low Rapid oxidation to 2-oxo metabolite.
-CH3 (Methyl) High Steric + Electronic block. May increase lipophilicity.[3]
-NH2 (Amino) High Electronic deactivation of the ring. Potential for conjugation issues.
-CF3 (Trifluoromethyl) Moderate/High Strong EWG might activate other ring positions, but steric bulk helps.
-Cl (Chloro) Moderate Can be metabolically labile itself (glutathione displacement).
Strategy B: Electronic Modulation

AO prefers electron-deficient heterocycles. Making the ring system more electron-rich (without adding a metabolic handle) can reduce reaction velocity (


).
  • Action: Introduce electron-donating groups (EDGs) like methoxy (-OMe) or alkyl groups on the pyridine ring (C5/C7/C8) to increase electron density across the bicyclic system.

Strategy C: Steric Shielding

If C2 substitution destroys potency (e.g., due to steric clash in the ATP binding pocket), introduce bulk at N1 or C5 to disrupt the enzyme-substrate complex formation.

Mechanism of Action Diagram

AO_Blocking_Strategy Substrate Scaffold (Vuln. C2) AO_Enzyme Aldehyde Oxidase Substrate->AO_Enzyme Nucleophilic Attack Blocked C2-Methyl Analog Substrate->Blocked MedChem Modification Metabolite 2-Oxo Metabolite AO_Enzyme->Metabolite Oxidation (+16 Da) Blocked->AO_Enzyme Steric/Elec Repulsion

Figure 2: Mechanism of AO-mediated oxidation and the blocking effect of C2-substitution.

Module 3: The "Species Trap" (Translational Risk)

CRITICAL WARNING: Do not rely on rodent data alone for this scaffold.

  • The Issue: Rodents (mice/rats) express multiple AO isoforms (mAOX1–4) with different substrate specificities than the single human isoform (hAOX1).[4]

  • The Consequence: A compound might be stable in mouse liver microsomes (due to lack of cytosolic AO) and stable in mouse cytosol (due to isoform specificity), yet be rapidly cleared in human cytosol.

  • Recommendation:

    • Prioritize Human Cytosol data over Mouse/Rat data.

    • Use Guinea Pig or Monkey (Cynomolgus) as better PK surrogates for AO substrates, as their AO expression profile is closer to humans than rodents are.

FAQ: Common Troubleshooting Queries

Q1: I see a +16 Da metabolite, but I blocked the C2 position. What is happening?

  • Answer: If C2 is blocked, you may be seeing standard CYP450 hydroxylation on the pyridine ring or the alkyl side chains. Re-run the diagnostic (Module 1). If the metabolite appears only in the presence of NADPH, it is CYP-mediated. Optimize via Lipophilic Efficiency (LipE) improvement rather than AO blocking.

Q2: My compound has poor solubility. Does this affect the AO assay?

  • Answer: Yes. AO is a cytosolic enzyme.[5][6][7] If your compound precipitates in the buffer, the enzyme cannot access it. Ensure your final DMSO concentration is <1% and run a solubility check in the phosphate buffer prior to the assay.

Q3: Can I use cryopreserved hepatocytes instead of cytosol?

  • Answer: Yes, hepatocytes are the "Gold Standard" as they contain both CYP and AO enzymes in a physiological ratio. However, you must use a specific inhibitor (e.g., Hydralazine) to prove AO involvement, as hepatocytes will show total clearance (CYP + AO + Phase II).

References

  • Manevski, N., et al. (2019).[8] "Metabolism by Aldehyde Oxidase: Drug Design and Complementary Approaches to Challenges in Drug Discovery." Journal of Medicinal Chemistry.

  • Pryde, D. C., et al. (2010). "Aldehyde Oxidase: An Enzyme of Emerging Importance in Drug Discovery."[3][5] Journal of Medicinal Chemistry.

  • Hutzler, J. M., et al. (2013). "Aldehyde Oxidase and its Role as a Drug Metabolizing Enzyme." Drug Metabolism Reviews.

  • Garattini, E., et al. (2008). "Mammalian Aldehyde Oxidases: Genetics, Evolution and Biochemistry." Cellular and Molecular Life Sciences.

Sources

Reference Data & Comparative Studies

Validation

Technical Guide: Structure-Activity Relationship (SAR) of Pyrido[3,4-b]pyrazin-3(4H)-one

This guide provides an in-depth technical analysis of the Pyrido[3,4-b]pyrazin-3(4H)-one scaffold, focusing on its emerging role as a privileged structure in kinase inhibitor design, specifically for Mitogen-Activated Pr...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the Pyrido[3,4-b]pyrazin-3(4H)-one scaffold, focusing on its emerging role as a privileged structure in kinase inhibitor design, specifically for Mitogen-Activated Protein Kinase Kinase 4 (MKK4) .

Executive Summary & Scaffold Architecture

The Pyrido[3,4-b]pyrazin-3(4H)-one scaffold represents a bioisosteric refinement of the classical quinoxalin-2(1H)-one system. By incorporating a pyridine nitrogen into the fused ring system, this scaffold offers distinct electronic properties, improved aqueous solubility, and unique hydrogen-bonding vectors compared to its carbocyclic or isomeric counterparts.

Recently, this scaffold has gained prominence through a successful "Off-to-On" target strategy, transforming broad-spectrum ribosomal S6 kinase (RSK) inhibitors into highly selective MKK4 inhibitors—a critical target for liver regeneration therapies.[1]

Structural Numbering and Topology

Understanding the specific isomerism is critical. The 3(4H)-one designation indicates the carbonyl is at position 3, with a hydrogen (or substituent) on N4.

G cluster_legend Functional Zones N1 N1 C2 C2 N1->C2 C3 C3=O C2->C3 N4 N4 (H) C3->N4 C4a C4a N4->C4a C5 C5 C4a->C5 C8a C8a C4a->C8a Fusion N6 N6 (Py) C5->N6 C7 C7 N6->C7 C8 C8 C7->C8 C8->C8a C8a->N1 Desc1 N4-H / C3=O: Hinge Binding Motif Desc2 N6 (Pyridine): Solubility & Electronics Desc3 C2 / N1: Selectivity Vectors

Figure 1: Topological map of the Pyrido[3,4-b]pyrazin-3(4H)-one scaffold. Note the critical positioning of the pyridine nitrogen (N6) relative to the lactam core.

Comparative Analysis: Scaffold Performance

The following table contrasts the Pyrido[3,4-b]pyrazin-3(4H)-one against its primary medicinal chemistry alternatives.

FeaturePyrido[3,4-b]pyrazin-3(4H)-one Quinoxalin-2(1H)-one Pyrido[2,3-b]pyrazin-3(4H)-one
Core Structure 1,7-naphthyridine analogBenzo-fused pyrazine1,5-naphthyridine analog
Electronic Character Electron-deficient (Pyridine N at pos 6)Electron-neutral (Benzene ring)Highly electron-deficient (Pyridine N at pos 5)
Solubility (pH 7.4) High (Pyridine N acts as H-bond acceptor)Low (Lipophilic carbocycle)Moderate-High
Primary Target Class MKK4 , RET KinasePan-Kinase (e.g., RSK, FLT3)PI3K, CDK
Selectivity Profile High Specificity (Tunable via C2/N1)Low (Promiscuous binding)Moderate
Metabolic Stability High (Pyridine ring reduces oxidation)Moderate (Prone to hydroxylation)High

Key Insight: The transition from Quinoxalinone to Pyrido[3,4-b]pyrazinone is often driven by the need to reduce lipophilicity (LogD) and eliminate off-target toxicity associated with promiscuous hydrophobic interactions.

Deep Dive: Structure-Activity Relationship (SAR)

The SAR of this scaffold is best exemplified by the recent development of selective MKK4 inhibitors (e.g., Compound 37/39 from recent J. Med. Chem. studies).[1][2][3][4][5][6][7][8][9]

The Hinge Binding Region (N4-H / C3=O)
  • Mechanism: The lactam motif (NH-CO) functions as a donor-acceptor pair, forming bidentate hydrogen bonds with the kinase hinge region (typically the backbone of the "Gatekeeper+1" residue).

  • Constraint: Alkylation of N4 abolishes activity by removing the H-bond donor, confirming its role in hinge recognition.

  • Tautomerism: The scaffold exists in equilibrium between the lactam (3-one) and lactim (3-hydroxy) forms. The lactam form is the bioactive conformer for kinase binding.

The Selectivity Vector (Position C2)
  • Steric Control: Substitution at C2 is the primary driver for selectivity.

    • Small groups (Methyl): Often lead to loss of selectivity.

    • Cyclic groups (Cyclopropyl, Cyclohexyl): Induce a conformational lock that clashes with the P-loop or Gatekeeper residues of off-targets (like RSK4) while accommodating the MKK4 active site.

  • Electronic Effect: Electron-withdrawing groups (e.g., -CF3) at C2 can modulate the acidity of the N4-H, strengthening the hinge interaction.

The Pyridine Ring (Positions 5-8)[10]
  • N6 Nitrogen: This atom is not merely for solubility. In MKK4 inhibitors, the position of this nitrogen (distinguishing [3,4-b] from [2,3-b]) prevents steric clash with the kinase "roof" and reduces metabolic liability compared to the benzo-analog.

  • Substitution: The C7 and C8 positions are generally left unsubstituted in optimized leads to maintain a flat profile for the ATP-binding pocket.

Visual SAR Map (MKK4 Specific)

SAR Core Pyrido[3,4-b]pyrazin-3(4H)-one Core Scaffold Hinge N4-H / C3=O Primary Hinge Binder (Essential for Activity) Core->Hinge  Binding   Selectivity C2 Position Cyclopropyl/Cyclohexyl Groups (Drives MKK4 vs RSK4 Selectivity) Core->Selectivity  Steric Fit   Solubility Pyridine Nitrogen (N6) Lowers LogD Reduces Metabolic Clearance Core->Solubility  ADME   Tail N1 Substituent Aryl/Phenol Moiety (Interacts with Catalytic Lysine) Core->Tail  Affinity  

Figure 2: Functional SAR map derived from high-potency MKK4 inhibitors.

Experimental Protocols

Reliable data generation requires rigorous protocols. Below are the standardized methods for synthesizing and testing this scaffold.

Synthesis: The Condensation Protocol

This method avoids the regio-selectivity issues often seen in other routes.

Reaction Scheme:

  • Precursor: 3,4-Diaminopyridine (commercially available).

  • Reagent: Diethyl oxalate (for unsubstituted C2) or

    
    -keto esters (for C2-substituted derivatives).
    
  • Conditions: Reflux in ethanol or acetic acid.

Step-by-Step Protocol:

  • Dissolution: Dissolve 3,4-diaminopyridine (1.0 equiv) in absolute ethanol (0.5 M concentration).

  • Addition: Add the appropriate

    
    -keto ester (1.2 equiv) dropwise under inert atmosphere (
    
    
    
    ).
  • Reflux: Heat the mixture to reflux (

    
    ) for 4–6 hours. Monitor consumption of diamine by TLC (Mobile phase: 10% MeOH in DCM).
    
  • Isolation: Cool the reaction to

    
    . The product typically precipitates as a solid.
    
  • Purification: Filter the solid and wash with cold ethanol. Recrystallize from EtOH/Water if necessary.

    • Validation:

      
      H NMR should show the disappearance of broad diamine singlets and the appearance of the amide NH at 
      
      
      
      ppm.
Biological Assay: MKK4 Kinase Selectivity

To verify the "Off-to-On" target switch, a dual-assay setup is required.

Reagents:

  • Recombinant MKK4 and RSK4 kinases.

  • Fluorescently labeled peptide substrate (e.g., FITC-AHA-KKLNRTLSFAEPG).

  • ATP (

    
     concentration).
    

Protocol:

  • Preparation: Dilute compounds in DMSO (10-point dose-response, starting at

    
    ).
    
  • Incubation: Mix kinase (2 nM), substrate (1

    
    ), and compound in reaction buffer (20 mM HEPES pH 7.5, 10 mM 
    
    
    
    ). Incubate for 15 mins.
  • Initiation: Add ATP to start the reaction. Incubate for 60 mins at RT.

  • Termination: Add EDTA (stop solution).

  • Detection: Measure phosphorylation via Caliper Mobility Shift Assay or TR-FRET.

  • Analysis: Fit data to the Hill equation to determine

    
    .
    
    • Success Criterion: Selectivity Ratio (ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

      
      ) should be 
      
      
      
      .

References

  • Discovery of the First Highly Selective 1,4-dihydropyrido[3,4-b]pyrazin-3(2H)-one MKK4 Inhibitor.

    • Source: Journal of Medicinal Chemistry (2025).[2]

    • Significance: Establishes the scaffold as a definitive MKK4 inhibitor using an off-to-on target strategy.[1][2][4][8]

    • (Note: Direct DOI lookup recommended for 2025 papers: 10.1021/acs.jmedchem.5c00919)

  • Design, synthesis, and evaluation of pyrido[3,4-b]pyrazin-2(1H)

    • Source: Bioorganic & Medicinal Chemistry (2023).[5]

    • Significance: Provides comparative data for the 2-one isomer, highlighting the importance of carbonyl positioning.
  • 1,2-Dihydropyrido[3,4-b]pyrazines: structure-activity rel

    • Source: Journal of Medicinal Chemistry.[1][2]

    • Significance: Foundational text on the biological activity of the reduced scaffold variants.[5]

  • Efficient synthesis of novel disubstituted pyrido[3,4-b]pyrazines for the design of protein kinase inhibitors.

    • Source: RSC Advances.
    • Significance: Details the synthetic routes and pharmacophore placement for kinase inhibition.

Sources

Comparative

Validating In Vivo Target Engagement of Pyrido[3,4-b]pyrazin-3(4H)-one Kinase Inhibitors

Executive Summary: The Scaffold and the Challenge The pyrido[3,4-b]pyrazin-3(4H)-one scaffold represents a privileged pharmacophore in modern medicinal chemistry, particularly for the design of ATP-competitive kinase inh...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Scaffold and the Challenge

The pyrido[3,4-b]pyrazin-3(4H)-one scaffold represents a privileged pharmacophore in modern medicinal chemistry, particularly for the design of ATP-competitive kinase inhibitors (e.g., targeting MKK4, BRAF, or TBK1). Its nitrogen-rich heterocyclic core mimics the adenine ring of ATP, allowing for potent hydrogen bonding interactions within the kinase hinge region.

However, a recurring failure mode in preclinical development is the "efficacy-toxicity mismatch," where a compound shows nanomolar potency in vitro but fails in vivo. Often, this is not due to lack of intrinsic activity, but lack of target engagement (TE) at the physiological site of action.

This guide compares three rigorous methodologies to validate that your pyrido-pyrazine derivative is physically engaging its target in animal tissues:

  • Proximal Pharmacodynamic (PD) Biomarkers: The functional gold standard.

  • Tissue-CETSA (Cellular Thermal Shift Assay): The label-free biophysical validator.

  • Competitive Activity-Based Protein Profiling (ABPP): The high-resolution selectivity profiler.

Comparative Analysis of Validation Methods

The following table contrasts the three primary methods for validating in vivo target engagement.

FeatureProximal PD Biomarkers Tissue-CETSA Competitive ABPP
Primary Readout Substrate Phosphorylation (Functional)Thermal Stability (Biophysical)Active Site Availability (Occupancy)
Directness Indirect (Downstream effect)Direct (Ligand-Protein binding)Direct (Competition with probe)
Throughput High (Western/ELISA)Medium (Requires heating gradient)Low (Requires Mass Spec)
Selectivity Data None (Single target focus)Low (Target specific antibodies)High (Proteome-wide)
Tissue Requirement Low (<50 mg)Medium (~100 mg)Medium (~100 mg)
Key Limitation Phosphatase activity can mask signalProtein aggregation variabilityRequires active-site directed probes

Method 1: Proximal Pharmacodynamic (PD) Biomarkers

The Functional "Gold Standard"

This method does not measure binding directly but measures the consequence of binding: the inhibition of the kinase's catalytic activity. For a pyrido[3,4-b]pyrazin-3(4H)-one inhibitor targeting a kinase (e.g., MKK4), the readout is the phosphorylation status of its direct substrate (e.g., JNK).

Mechanistic Logic

If the inhibitor successfully engages the ATP pocket in vivo, it blocks phosphate transfer. Therefore, a reduction in the ratio of p-Substrate / Total-Substrate relative to vehicle control confirms functional TE.

Protocol: In Vivo Phospho-Signaling Analysis
  • Dosing: Administer the pyrido-pyrazine compound (e.g., 10, 30, 100 mg/kg) and Vehicle to mice (n=3/group).

  • Timepoint Selection: Harvest tissues at

    
     (determined from PK studies, typically 1-2 hours post-dose).
    
  • Rapid Harvest (Critical Step):

    • Euthanize animal.

    • Excise target tissue (e.g., liver, tumor) within <2 minutes.

    • Snap-freeze immediately in liquid nitrogen. Delay allows phosphatases to degrade the signal, yielding false positives.

  • Homogenization:

    • Lysis Buffer: RIPA + Phosphatase Inhibitor Cocktail (Na3VO4, NaF) + Protease Inhibitors.

    • Keep samples on ice at all times.

  • Detection:

    • Perform Western Blot or Sandwich ELISA.

    • Primary Antibody: Anti-phospho-Substrate (e.g., p-JNK Thr183/Tyr185).

    • Normalization Antibody: Anti-Total-Substrate.

Expert Insight: Always validate the antibody specificity using a "phosphatase-dead" control lysate (treated with lambda phosphatase) to ensure the band disappears.

Method 2: Tissue-CETSA (Cellular Thermal Shift Assay)

The Label-Free Biophysical Validator

When PD markers are unavailable or unreliable (e.g., complex signaling feedback loops), Tissue-CETSA provides direct evidence of physical binding.

Mechanistic Logic

Ligand binding stabilizes the target protein, shifting its melting temperature (


) higher.[1] In this assay, tissue lysates from treated animals are heated across a gradient. The drug-bound target remains soluble at higher temperatures compared to the vehicle-treated target.[2]
Protocol: Ex Vivo Tissue-CETSA[2]
  • Dosing: Administer compound (high dose) and Vehicle (n=3).

  • Harvest: Collect tissue 1-hour post-dose. Do not snap freeze; keep fresh if possible or flash freeze if validating stability first.

  • Homogenization:

    • Resuspend tissue in TBS (Tris-Buffered Saline) with protease inhibitors.

    • Homogenize gently (e.g., Dounce) to keep cells/organelles intact if performing in situ heating, or lyse with mild detergent (0.4% NP-40) for lysate-CETSA.

  • Thermal Challenge:

    • Aliquot lysate into PCR tubes (10 aliquots per sample).

    • Heat at a gradient (e.g., 40°C to 67°C) for 3 minutes.

    • Cool to room temperature for 3 minutes.

  • Separation:

    • Centrifuge at 20,000 x g for 20 mins at 4°C to pellet precipitated (denatured) proteins.

    • Collect supernatant (soluble fraction).

  • Detection:

    • Analyze supernatant via Western Blot for the target kinase.

    • Plot "Fraction Soluble" vs. Temperature. A right-shift in the curve indicates Target Engagement.

Method 3: Competitive Activity-Based Protein Profiling (ABPP)

The Selectivity Profiler

This is the most advanced method, capable of determining not just if you hit the target, but what else you hit (off-targets).

Mechanistic Logic

ABPP uses a "tracer" probe—typically an ATP-analogue conjugated to biotin or a fluorophore (e.g., Desthiobiotin-ATP). This probe binds to the active sites of all accessible kinases in the lysate.

  • Vehicle Group: Probe binds all kinases.

  • Treated Group: Your pyrido-pyrazine inhibitor occupies the target's active site, blocking the probe binding.

  • Readout: Loss of signal for the specific target kinase in Mass Spectrometry (MS).

Protocol: Competitive ABPP Workflow
  • Dosing: Administer compound and Vehicle.

  • Lysis: Harvest and homogenize tissues in mild buffer (no ATP added).

  • Probe Labeling:

    • Incubate lysates with Desthiobiotin-ATP probe (e.g., ActivX probes) for 1 hour.

    • Note: The probe covalently modifies conserved Lysine residues in the ATP pocket.

  • Enrichment:

    • Digest proteins with Trypsin.

    • Pull down labeled peptides using Streptavidin-agarose beads.

  • LC-MS/MS Analysis:

    • Elute peptides and analyze via Mass Spec.

    • Data Analysis: Compare peptide abundance between Vehicle and Treated. A significant decrease (e.g., >50%) in target peptides confirms occupancy.

Visualizing the Validation Workflow

The following diagram illustrates the decision matrix for selecting the appropriate validation method based on stage and requirements.

TE_Validation_Workflow Start Start: Validating In Vivo TE Q1 Is a specific Phospho-antibody available? Start->Q1 Method_PD Method 1: Proximal PD Biomarker (Western Blot/ELISA) Q1->Method_PD Yes Q2 Is the target thermally stabilizable? Q1->Q2 No / Unreliable Decision_PD Signal modulated? Method_PD->Decision_PD Validated Target Engagement VALIDATED Decision_PD->Validated Yes Method_ABPP Method 3: Competitive ABPP (Chem Proteomics) Decision_PD->Method_ABPP No (Ambiguous) Method_CETSA Method 2: Tissue-CETSA (Thermal Shift) Q2->Method_CETSA Yes Q2->Method_ABPP Unknown Method_CETSA->Validated Shift Observed Method_CETSA->Method_ABPP No Shift Method_ABPP->Validated Probe Displacement

Figure 1: Decision matrix for selecting in vivo target engagement (TE) validation strategies.

Strategic Recommendations

  • Start with PD Biomarkers: It is the fastest and most biologically relevant method. If your pyrido[3,4-b]pyrazin-3(4H)-one inhibitor reduces p-JNK (for MKK4) or p-ERK (for RAF) in the tumor/liver, you have functional proof.

  • Use CETSA for "Undruggable" Targets: If your kinase has no clear downstream substrate or reagents are poor, CETSA is the best rescue strategy.

  • Deploy ABPP for Safety: Before clinical trials, use ABPP to ensure your scaffold isn't hitting dangerous off-targets (e.g., hERG, CYP enzymes, or unrelated kinases).

References

  • Discovery of Highly Selective 1,4-dihydropyrido[3,4-b]pyrazin-3(2H)-one MKK4 Inhibitors. Journal of Medicinal Chemistry. (2025).[3]

  • The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement. Annual Review of Pharmacology and Toxicology. (2016).

  • Activity-Based Protein Profiling in Vivo Using a Copper(I)-Catalyzed Azide-Alkyne [3 + 2] Cycloaddition. Journal of the American Chemical Society. (2003).

  • Identification of Direct Target Engagement Biomarkers for Kinase-Targeted Therapeutics. PLOS One. (2012).

  • Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. (2024).

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Pyrido[3,4-b]pyrazin-3(4H)-one

As researchers and drug development professionals, our work with novel chemical entities like Pyrido[3,4-b]pyrazin-3(4H)-one is foundational to therapeutic innovation. This nitrogen-containing heterocyclic compound belon...

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our work with novel chemical entities like Pyrido[3,4-b]pyrazin-3(4H)-one is foundational to therapeutic innovation. This nitrogen-containing heterocyclic compound belongs to a class of molecules with significant biological activity, explored for applications ranging from anticancer agents to PDE5 inhibitors.[1][2] This inherent bioactivity necessitates a rigorous and proactive approach to safety. The following guide provides essential, field-proven guidance on the selection and use of Personal Protective Equipment (PPE) when handling this compound, ensuring both personal safety and the integrity of your research.

Foundational Hazard Assessment: Understanding the Risk

Anticipated Hazards:

  • H302: Harmful if swallowed.[3]

  • H312: Harmful in contact with skin.[3]

  • H315: Causes skin irritation.[3]

  • H319: Causes serious eye irritation.[3]

  • H332: Harmful if inhaled.[3]

  • H335: May cause respiratory irritation.[3]

Given that Pyrido[3,4-b]pyrazin-3(4H)-one is typically a solid powder[4], the primary routes of exposure are inhalation of airborne particles and dermal contact. Our PPE strategy is therefore designed to create a robust barrier against these exposure pathways.

Core PPE Requirements: A Multi-Layered Defense

A risk-based approach is crucial. For all procedures involving the handling of solid Pyrido[3,4-b]pyrazin-3(4H)-one, the following PPE is considered the minimum standard.

  • Respiratory Protection: Due to the risk of respiratory irritation and inhalation toxicity, a respirator is essential when handling the powder outside of a certified chemical fume hood or ventilated balance enclosure.[3][5] A NIOSH-approved N95 respirator is the minimum requirement for protection against fine dust particles.[5][6] For tasks with a higher potential for aerosolization, a half-mask or full-face air-purifying respirator with particulate filters may be necessary.[7]

  • Eye and Face Protection: The potential for serious eye irritation necessitates stringent eye protection.[3][8] Standard safety glasses are insufficient. Chemical splash goggles that meet the ANSI Z87.1 standard are mandatory.[9] When there is a significant risk of splashing, such as during the preparation of concentrated solutions, a face shield should be worn in addition to goggles.[9]

  • Hand Protection: Given the risk of skin irritation and dermal toxicity, double-gloving is required.[10] The inner glove should be a powder-free nitrile glove. The outer glove, also nitrile or neoprene, provides an additional layer of protection.[11] Gloves must be inspected for any signs of degradation or puncture before use and should be changed every 30 minutes or immediately if contamination is suspected.[6][10] Proper glove removal technique is critical to prevent skin contact.[6]

  • Body Protection: A disposable, long-sleeved gown that closes in the back is required to protect the body and personal clothing from contamination.[5][10] These gowns should be made of a low-lint material and have tight-fitting knit or elastic cuffs to prevent exposure of the wrists.[10] A standard cotton lab coat is not sufficient as it can absorb chemical dust. When leaving the designated handling area, the gown must be removed.[10] Closed-toe shoes that cover the entire foot are also mandatory.[9]

PPE Selection Guide for Common Laboratory Tasks

The level of PPE required can be adjusted based on the specific task and the potential for exposure. The following table provides a clear, at-a-glance summary.

Task Engineering Control Respiratory Protection Eye/Face Protection Hand Protection Body Protection
Storage & Transport General Laboratory VentilationNot typically required if container is sealedSafety glassesSingle pair of nitrile glovesStandard lab coat
Weighing Solid Compound Ventilated Balance Enclosure or Fume HoodN95 Respirator (mandatory if not in enclosure)[6]Chemical splash goggles[9]Double nitrile gloves[10]Disposable gown[10]
Preparing Stock Solutions Chemical Fume HoodN95 Respirator (recommended)Goggles and Face Shield[9]Double nitrile glovesDisposable gown
Performing Reactions Chemical Fume HoodNot typically requiredChemical splash gogglesDouble nitrile glovesDisposable gown
Cleaning Spills Chemical Fume HoodHalf-mask or full-face respirator with P100 filters[7]Goggles and Face ShieldHeavy-duty chemical resistant gloves over nitrile glovesChemical resistant coveralls or "bunny suit"[10]

Experimental Protocol: Weighing and Preparing a Stock Solution

This protocol outlines the step-by-step methodology for safely weighing Pyrido[3,4-b]pyrazin-3(4H)-one and preparing a stock solution, integrating the necessary PPE at each stage.

Objective: To accurately weigh 10 mg of solid Pyrido[3,4-b]pyrazin-3(4H)-one and dissolve it in a suitable solvent to create a 10 mM stock solution.

Materials:

  • Pyrido[3,4-b]pyrazin-3(4H)-one

  • Anhydrous DMSO

  • 1.5 mL microcentrifuge tube

  • Calibrated analytical balance inside a ventilated enclosure

  • Micropipettes and sterile tips

Procedure:

  • Preparation: Before entering the designated powder handling area, don the required PPE: inner nitrile gloves, disposable gown, outer nitrile gloves, chemical splash goggles, and an N95 respirator.

  • Staging: Place all necessary equipment (weigh paper, spatula, microcentrifuge tube, pipettes) inside the ventilated balance enclosure or chemical fume hood.

  • Weighing:

    • Carefully open the container of Pyrido[3,4-b]pyrazin-3(4H)-one inside the enclosure.

    • Using a clean spatula, transfer a small amount of the powder onto the weigh paper on the analytical balance.

    • Adjust the amount until the target weight of 10 mg (± 0.1 mg) is reached.

    • Record the exact weight.

  • Transfer: Carefully fold the weigh paper and transfer the powder into the pre-labeled 1.5 mL microcentrifuge tube.

  • Dissolution:

    • Calculate the required volume of DMSO for a 10 mM solution (Molecular Weight of C7H5N3O = 147.13 g/mol ).

    • Using a calibrated micropipette, add the calculated volume of DMSO to the microcentrifuge tube.

    • Close the tube securely and vortex until the solid is completely dissolved.

  • Cleanup:

    • Dispose of the contaminated weigh paper and pipette tips in a designated solid hazardous waste container.

    • Wipe down the spatula, balance, and work surface inside the enclosure with a suitable decontaminating solution (e.g., 70% ethanol).

  • Doffing PPE: Exit the handling area and doff PPE in the correct order as illustrated in the diagram below to prevent cross-contamination.

Logical Workflow for Donning and Doffing PPE

The sequence of putting on and taking off PPE is as critical as its selection. Incorrect doffing can lead to self-contamination. The following workflow should be strictly adhered to.

PPE_Workflow cluster_donning Donning PPE (Clean Area) cluster_doffing Doffing PPE (Anteroom/Exit Area) Don1 1. Disposable Gown Don2 2. N95 Respirator Don1->Don2 Don3 3. Goggles/Face Shield Don2->Don3 Don4 4. Inner Gloves Don3->Don4 Don5 5. Outer Gloves Don4->Don5 Doff1 1. Outer Gloves (Contaminated) Doff2 2. Disposable Gown Doff1->Doff2 Doff3 3. Goggles/Face Shield Doff2->Doff3 Doff4 4. Inner Gloves Doff3->Doff4 Doff5 5. N95 Respirator Doff4->Doff5 Doff6 Wash Hands Thoroughly Doff5->Doff6

Caption: Correct sequence for donning and doffing PPE to minimize exposure risk.

Waste Disposal and Decontamination

All disposable PPE used while handling Pyrido[3,4-b]pyrazin-3(4H)-one should be considered contaminated.

  • Solid Waste: Contaminated gloves, gowns, weigh paper, and pipette tips must be placed in a clearly labeled hazardous chemical waste container.

  • Liquid Waste: Unused solutions and solvent rinses should be collected in a designated hazardous liquid waste container. Do not dispose of them down the drain.[12]

  • Decontamination: All non-disposable equipment and work surfaces should be thoroughly decontaminated after use.

By adhering to these rigorous PPE protocols, you establish a self-validating system of safety that protects you, your colleagues, and the integrity of your invaluable research.

References

  • Carl ROTH. Safety Data Sheet: Pyridine.[Link]

  • Capot Chemical. MSDS of 2H-Pyrido[3,2-b][9][12]oxazin-3(4H)-one. (2020-04-09).

  • University of California, San Diego. Chemical Safety: Personal Protective Equipment.[Link]

  • CHEMM. Personal Protective Equipment (PPE).[Link]

  • American Elements. 1H,2H,3H,4H-pyrido[3,4-b]pyrazine.[Link]

  • PubChem. 1H,2H,3H,4H-pyrido(3,4-b)pyrazine | C7H9N3 | CID 17801437.[Link]

  • Guidelines and Laboratory Protocols of Organic Chemistry. [No direct URL available]
  • MDPI. Scaffold Repurposing Reveals New Nanomolar Phosphodiesterase Type 5 (PDE5) Inhibitors Based on Pyridopyrazinone Scaffold: Investigation of In Vitro and In Silico Properties.[Link]

  • Provista. 8 Types of PPE to Wear When Compounding Hazardous Drugs. (2022-10-06). [Link]

  • GERPAC. Personal protective equipment for preparing toxic drugs.[Link]

  • PubMed Central. Scaffold Repurposing Reveals New Nanomolar Phosphodiesterase Type 5 (PDE5) Inhibitors Based on Pyridopyrazinone Scaffold: Investigation of In Vitro and In Silico Properties. (2022-09-15). [Link]

  • PubMed. Scaffold Repurposing Reveals New Nanomolar Phosphodiesterase Type 5 (PDE5) Inhibitors Based on Pyridopyrazinone Scaffold: Investigation of In Vitro and In Silico Properties. (2022-09-15). [Link]

  • Alberta College of Pharmacy. Personal protective equipment in your pharmacy. (2019-10-30). [Link]

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